Product packaging for Guaifenesin dimer(Cat. No.:CAS No. 1797132-23-0)

Guaifenesin dimer

Cat. No.: B582824
CAS No.: 1797132-23-0
M. Wt: 378.421
InChI Key: AFKSAYSHFVIMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guaifenesin Dimer is a chemical entity of significant interest in pharmaceutical research and development, primarily in the context of the synthesis and stability profiling of the widely used expectorant drug, Guaifenesin (PubMed) . Its formation is noted as a byproduct during certain synthetic routes of Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) and can also emerge as a degradation product under specific conditions (BenchChem) . The presence of this dimer can impact the purity profile of the active pharmaceutical ingredient (API), making it a critical compound for developing robust synthetic pathways and ensuring the long-term stability of Guaifenesin-containing medications (BenchChem) . Research into this compound is essential for quality control and assurance, as understanding its formation kinetics and behavior helps establish stringent purity standards for the final pharmaceutical product (BenchChem) . Consequently, this compound serves as an important reference standard in analytical method development, particularly in High-Performance Liquid Chromatography (HPLC), for the detection and quantification of impurities in Guaifenesin batches (BenchChem) . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. (BenchChem) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O7 B582824 Guaifenesin dimer CAS No. 1797132-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-23-17-7-3-5-9-19(17)26-13-15(21)11-25-12-16(22)14-27-20-10-6-4-8-18(20)24-2/h3-10,15-16,21-22H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKSAYSHFVIMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797132-23-0
Record name 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797132230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-OXYBIS(3-(2-METHOXYPHENOXY)PROPAN-2-OL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8TYB3Y6YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Guaifenesin Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Guaifenesin Dimer, a known process-related impurity in the manufacturing of Guaifenesin. The dimer is identified as 1,3-Bis(2-methoxyphenoxy)propan-2-ol. This document details a plausible synthetic route based on the Williamson ether synthesis, outlines purification strategies, and describes analytical methods for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Guaifenesin, an expectorant widely used in cough and cold remedies, can undergo dimerization during its synthesis, leading to the formation of 1,3-Bis(2-methoxyphenoxy)propan-2-ol, referred to herein as this compound or Guaifenesin Impurity D. The presence of this and other impurities is strictly regulated in pharmaceutical formulations, necessitating robust methods for its synthesis as a reference standard and its subsequent characterization for analytical method development and validation. This guide provides detailed methodologies for these purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide.[1][2][3] In this case, two equivalents of guaiacol (2-methoxyphenol) react with one equivalent of a three-carbon dielectrophile, such as epichlorohydrin, in the presence of a base.

Proposed Synthetic Pathway

The reaction proceeds in a stepwise manner. First, the phenoxide of guaiacol is formed in situ by a base. This nucleophile then attacks the electrophilic carbon of epichlorohydrin, opening the epoxide ring. A second molecule of guaiacol phenoxide then displaces the chloride, yielding the final dimer product.

Synthesis_Pathway Guaiacol Guaiacol (2 eq.) Intermediate Intermediate Alkoxide Guaiacol->Intermediate + Base Base Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin (1 eq.) Epichlorohydrin->Intermediate Dimer This compound (1,3-Bis(2-methoxyphenoxy)propan-2-ol) Intermediate->Dimer + Guaiacol, Base

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous chemical transformations.[4][5]

Materials:

  • Guaiacol (2-methoxyphenol)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of guaiacol (2.0 equivalents) in toluene, add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Heat the mixture to reflux and add epichlorohydrin (1.0 equivalent) dropwise over 30 minutes.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1,3-Bis(2-methoxyphenoxy)propan-2-ol.

Table 1: Summary of Synthesis Parameters

ParameterValue
Reactant 1Guaiacol
Reactant 2Epichlorohydrin
BaseSodium Hydroxide
SolventToluene
Reaction TemperatureReflux
Reaction Time4-6 hours
Purification MethodColumn Chromatography

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized dimer and for its quantification in drug substances and products.[6][7][8][9]

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution Column->Elution Detection UV Detection (e.g., 275 nm) Elution->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: General workflow for HPLC analysis of this compound.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Ammonium Acetate Buffer (pH 6.8)
Mobile Phase B Acetonitrile:Methanol (80:20)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temperature 25 °C
Injection Volume 10 µL
Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of the synthesized molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[10][11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

¹H NMR (CDCl₃) Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic Protons6.8 - 7.2m8HAr-H
Methine Proton~4.3m1HCH-OH
Methylene Protons~4.2d4HO-CH₂
Methoxy Protons~3.9s6HO-CH₃
Hydroxyl ProtonVariablebr s1HOH
¹³C NMR (CDCl₃) Predicted δ (ppm) Assignment
Aromatic Carbons110 - 150Ar-C
Methine Carbon~70CH-OH
Methylene Carbons~72O-CH₂
Methoxy Carbons~56O-CH₃

Note: These are predicted values and may vary slightly from experimental data.

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, MediumO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600 - 1450StrongC=C stretch (aromatic)
1250 - 1000StrongC-O stretch (ether and alcohol)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14]

Table 5: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)
[M+H]⁺305.1389
[M+Na]⁺327.1208
Major Fragments
Loss of H₂O287.1283
Cleavage of C-O bondVarious fragments corresponding to guaiacol and propanediol moieties

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of this compound (1,3-Bis(2-methoxyphenoxy)propan-2-ol). The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists in the pharmaceutical industry for the purposes of impurity reference standard synthesis, analytical method development, and quality control. The structured presentation of data and visual workflows are intended to enhance the practical application of this information.

References

Unraveling the Complexity: A Technical Guide to the Chemical Structure Elucidation of Guaifenesin Dimers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of dimeric impurities associated with Guaifenesin. Through a comprehensive review of analytical methodologies and data interpretation, this document aims to facilitate the identification and characterization of these process-related and degradation impurities, ensuring the quality and safety of pharmaceutical products containing Guaifenesin.

Introduction to Guaifenesin and its Impurities

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant. During its synthesis, formulation, and storage, various related substances and degradation products can emerge. Among these are impurities that have been identified and, in some contexts, referred to as "Guaifenesin dimers." This guide focuses on the structural elucidation of two such prominent impurities: Guaifenesin Impurity D and Guaifenesin Impurity C . Understanding the precise chemical structures of these impurities is paramount for developing robust analytical methods for their control in drug substances and products.

Chemical Structures of Guaifenesin "Dimers"

Two primary compounds are often discussed in the context of Guaifenesin dimers. It is crucial to distinguish between them as they differ in their chemical nature.

Guaifenesin Impurity D: 1,3-bis(2-methoxyphenoxy)propan-2-ol

This impurity, while sometimes referred to as a dimer, is not a true dimer formed from two molecules of Guaifenesin. Instead, it is a symmetrically substituted propanol derivative.

  • Chemical Name: 1,3-bis(2-methoxyphenoxy)propan-2-ol

  • Molecular Formula: C₁₇H₂₀O₅

  • Molecular Weight: 304.34 g/mol

  • CAS Number: 16929-60-5

Guaifenesin Impurity C: 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)

This compound is a true ether-linked dimer of Guaifenesin, likely formed through a dehydration reaction between two Guaifenesin molecules.

  • Chemical Name: 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)

  • Molecular Formula: C₂₀H₂₆O₇

  • Molecular Weight: 378.42 g/mol

  • CAS Number: 1797132-23-0

Analytical Data and Characterization

The definitive identification of these dimeric impurities relies on a combination of chromatographic and spectroscopic techniques. While full spectral data is often proprietary and supplied with the purchase of certified reference standards, the following tables summarize the key analytical data required for their characterization.

Quantitative Data Summary
ParameterGuaifenesinGuaifenesin Impurity DGuaifenesin Impurity C
Molecular Formula C₁₀H₁₄O₄C₁₇H₂₀O₅C₂₀H₂₆O₇
Molecular Weight 198.22 g/mol 304.34 g/mol 378.42 g/mol
CAS Number 93-14-116929-60-51797132-23-0
Spectroscopic Data for Structure Elucidation (Representative)

Note: The following represents the expected data from spectroscopic analysis. Actual spectra should be compared against certified reference standards.

TechniqueGuaifenesin Impurity DGuaifenesin Impurity C
¹H NMR Signals corresponding to two methoxy groups, aromatic protons from two phenyl rings, and protons of the propan-2-ol backbone.Signals corresponding to two methoxy groups, aromatic protons from two phenyl rings, and protons of the two propan-2-ol units linked by an ether bond.
¹³C NMR Carbon signals for two methoxy groups, two sets of aromatic carbons, and the carbons of the propan-2-ol backbone.Carbon signals for two methoxy groups, two sets of aromatic carbons, and the carbons of the two ether-linked propan-2-ol units.
Mass Spec (MS) A molecular ion peak (or adducts) corresponding to the molecular weight of 304.34.A molecular ion peak (or adducts) corresponding to the molecular weight of 378.42.
Infrared (IR) Absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic C-H and C=C bonds.Absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic C-H and C=C bonds.

Experimental Protocols for Structure Elucidation

The following sections outline the typical experimental methodologies employed for the isolation and identification of Guaifenesin dimers.

Isolation of Dimeric Impurities

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating these impurities from a bulk drug substance or a forced degradation sample.

Protocol for Preparative HPLC:

  • Column: A reversed-phase C18 column with appropriate dimensions for preparative scale.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Guaifenesin and the impurities have significant absorbance (e.g., 272 nm).

  • Fraction Collection: Collect the fractions corresponding to the retention times of the dimeric impurities.

  • Post-Collection Processing: Evaporate the solvent from the collected fractions to obtain the isolated impurity.

Structure Elucidation by Spectroscopic Methods

4.2.1. Mass Spectrometry (MS)

  • Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Procedure:

    • Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

  • Procedure:

    • Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire the ¹H NMR spectrum to determine the proton environments and their couplings.

    • Acquire the ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Utilize 2D NMR experiments to establish the connectivity between protons and carbons, confirming the final structure.

4.2.3. Infrared (IR) Spectroscopy

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Procedure:

    • Prepare the sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structure elucidation of Guaifenesin dimers.

experimental_workflow cluster_isolation Isolation cluster_elucidation Structure Elucidation prep_hplc Preparative HPLC fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation isolated_impurity Isolated Impurity solvent_evaporation->isolated_impurity ms Mass Spectrometry (MS) isolated_impurity->ms nmr NMR Spectroscopy isolated_impurity->nmr ir IR Spectroscopy isolated_impurity->ir structure_confirmation Structure Confirmation ms->structure_confirmation nmr->structure_confirmation ir->structure_confirmation

Caption: Experimental workflow for the isolation and structural elucidation of Guaifenesin dimers.

logical_relationship guaifenesin Guaifenesin C₁₀H₁₄O₄ impurity_d Guaifenesin Impurity D 1,3-bis(2-methoxyphenoxy)propan-2-ol C₁₇H₂₀O₅ guaifenesin->impurity_d Process-Related/ Degradation impurity_c Guaifenesin Impurity C 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) C₂₀H₂₆O₇ guaifenesin->impurity_c Degradation (Dimerization)

Caption: Logical relationship between Guaifenesin and its dimeric impurities.

Formation Pathways

Understanding the potential formation pathways of these impurities is critical for implementing control strategies.

  • Guaifenesin Impurity D may arise as a process-related impurity from the reaction of glycerol with an excess of guaiacol or as a degradation product under certain stress conditions.

  • Guaifenesin Impurity C is likely a degradation product formed via the intermolecular dehydration (etherification) of two Guaifenesin molecules, which can be promoted by acidic conditions or high temperatures.

Conclusion

The accurate identification and characterization of Guaifenesin dimeric impurities, namely Guaifenesin Impurity D and Guaifenesin Impurity C, are essential for ensuring the quality and safety of pharmaceutical products. This technical guide provides a framework for the structural elucidation of these compounds, outlining the necessary analytical techniques and data interpretation strategies. By employing a systematic approach combining chromatographic separation and spectroscopic analysis, researchers and drug development professionals can confidently identify and control these impurities, leading to the development of safer and more effective medicines.

An In-depth Technical Guide to the Formation Mechanism of Guaifenesin Dimer Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Guaifenesin, a widely used expectorant, can undergo degradation under various stress conditions to form impurities that can impact the quality, safety, and efficacy of the final drug product. Among these, the Guaifenesin dimer, identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) or Guaifenesin EP Impurity C, is a notable process-related and degradation impurity. This technical guide elucidates the formation mechanism of this dimer, details the experimental conditions that promote its formation, and provides a framework for its analysis and control. The primary mechanism of formation is proposed to be an acid-catalyzed dehydration reaction, where two molecules of Guaifenesin condense to form an ether linkage.

Introduction to Guaifenesin and its Impurities

Guaifenesin, with the chemical name 3-(2-methoxyphenoxy)propane-1,2-diol, is a vicinal diol containing both a primary and a secondary hydroxyl group. The presence of these functional groups makes the molecule susceptible to various chemical transformations, including the formation of dimers and other related substances such as Isoguaifenesin, Guaiacol, and Dianisylglycerol.[1] Regulatory bodies require stringent control over such impurities, necessitating a thorough understanding of their formation pathways.

The Structure of the this compound

The this compound is chemically identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) , and is listed as Guaifenesin EP Impurity C .[2][3][4][5][6] Its formation involves the linkage of two Guaifenesin molecules via an ether bond.

  • Molecular Formula: C₂₀H₂₆O₇[2][6]

  • Molecular Weight: 378.42 g/mol [2][6]

Proposed Formation Mechanism: Acid-Catalyzed Dehydration

The formation of the this compound is predominantly rationalized through an acid-catalyzed intermolecular dehydration mechanism. This reaction is a classic example of ether synthesis from alcohols. The presence of acidic conditions is a key promoter of this reaction.

The proposed mechanism involves the following steps:

  • Protonation of a Hydroxyl Group: In an acidic medium, a proton (H⁺) protonates one of the hydroxyl groups of a Guaifenesin molecule. The primary hydroxyl group is more likely to be protonated due to less steric hindrance, forming a good leaving group (water).

  • Nucleophilic Attack: A second molecule of Guaifenesin, with its remaining hydroxyl group (likely the more nucleophilic primary alcohol), acts as a nucleophile. It attacks the carbon atom bearing the protonated hydroxyl group of the first molecule in an SN2 reaction.

  • Deprotonation: The resulting intermediate is an oxonium ion, which is then deprotonated to yield the final this compound and regenerate the acid catalyst.

Visualizing the Formation Pathway

The following diagram illustrates the proposed acid-catalyzed dimerization of Guaifenesin.

Guaifenesin_Dimerization cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Guaifenesin1 Guaifenesin (Molecule 1) Protonated_Guaifenesin Protonated Guaifenesin (Good Leaving Group) Guaifenesin1->Protonated_Guaifenesin 1. Protonation Guaifenesin2 Guaifenesin (Molecule 2) Oxonium_Ion Oxonium Ion Intermediate Guaifenesin2->Oxonium_Ion H_plus H⁺ (Acid Catalyst) H_plus->Protonated_Guaifenesin Protonated_Guaifenesin->Oxonium_Ion 2. Nucleophilic Attack Water H₂O Protonated_Guaifenesin->Water Leaving Group Dimer This compound (Impurity C) Oxonium_Ion->Dimer 3. Deprotonation H_plus_regenerated H⁺ (Catalyst Regenerated) Oxonium_Ion->H_plus_regenerated

Caption: Proposed acid-catalyzed formation of this compound.

Experimental Data from Forced Degradation Studies

Forced degradation studies are instrumental in identifying the conditions that lead to the formation of impurities. While specific quantitative data for the dimer is sparse in the public domain, the overall degradation of Guaifenesin under various stress conditions has been reported.

Summary of Guaifenesin Degradation

The following table summarizes the percentage of Guaifenesin degradation observed under different stress conditions from a High-Performance Thin-Layer Chromatography (HPTLC) study. It is under these conditions, particularly acidic and photolytic stress, that the formation of the dimer is plausible.

Stress ConditionExposure TimeTemperature% Degradation of Guaifenesin
1N HCl8 hoursRoom Temp20.25%
1N NaOH8 hoursRoom Temp19.99%
10% H₂O₂8 hoursRoom Temp13.84%
Dry Heat8 hours60°CNot Found
Sunlight24 hoursAmbient21.74%
Data sourced from an HPTLC-based stability study of Guaifenesin.
Limit of Quantitation (LOQ) for this compound

In the development of stability-indicating HPLC methods, the limit of quantitation (LOQ) for the this compound has been established, indicating its importance as a monitored impurity.

ImpurityLOQ (% with respect to 2.0 mg/mL Guaifenesin)
Guaiacol0.015%
This compound 0.05%
Dianisylglycerol0.05%
Isoguaifenesin0.25%
Data from a method development study for Guaifenesin Extended-Release Tablets.[1][7]

Detailed Experimental Protocols for Forced Degradation

The following protocols are representative of the methodologies used in forced degradation studies of Guaifenesin, which can be adapted to specifically investigate dimer formation.

Protocol 1: HPTLC-Based Forced Degradation[7]
  • Acid- and Base-Induced Degradation:

    • Dissolve 20 mg of Guaifenesin in 10 mL of a methanolic solution of 1N HCl (for acid degradation) or 1N NaOH (for base degradation).

    • Keep the solutions at room temperature for 8 hours.

    • Neutralize 1 mL of each solution and dilute to 10 mL with methanol.

    • Apply the resultant solution to an HPTLC plate for analysis.

  • Hydrogen Peroxide-Induced Degradation:

    • Dissolve 20 mg of Guaifenesin in 10 mL of a methanolic solution of 10.0% (v/v) hydrogen peroxide.

    • Keep the solution for 8 hours at room temperature in the dark.

    • Apply the resultant solution to an HPTLC plate.

  • Dry Heat Degradation:

    • Keep powdered Guaifenesin at 60°C for 8 hours under dry heat conditions.

    • Dissolve a 20 mg sample in 10 mL of methanol for analysis.

  • Photochemical Degradation:

    • Prepare a stock solution of Guaifenesin.

    • Expose the solution to direct sunlight for 24 hours.

    • Analyze the resulting solution.

Protocol 2: HPLC-Based Forced Degradation[9][10]
  • Acid Hydrolysis: 1N HCl at 60°C for 12 hours.

  • Base Hydrolysis: 1N NaOH at 60°C for 12 hours.

  • Oxidation: 1% H₂O₂ at room temperature for 12 hours.

  • Hydrolytic Degradation: Water at 60°C for 12 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug product to visible light for 240 hours (1.2 million lux hours) and UV light for 250 hours (200 watt h/m²).

Experimental Workflow for Impurity Analysis

The general workflow for conducting these studies and analyzing the resulting impurities is as follows:

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Identification Drug_Substance Guaifenesin Drug Substance/Product Stress_Conditions Application of Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Drug_Substance->Stress_Conditions Stressed_Sample Stressed Sample Solution Stress_Conditions->Stressed_Sample Chromatography Chromatographic Separation (HPLC / HPTLC) Stressed_Sample->Chromatography Detection Detection (e.g., UV at 274/276 nm) Chromatography->Detection Quantification Quantification of Impurities (e.g., % Area) Detection->Quantification Identification Impurity Identification (e.g., using reference standards, MS) Quantification->Identification

Caption: General workflow for forced degradation studies.

Conclusion and Recommendations

The formation of the this compound is a critical consideration in the development and stability testing of Guaifenesin-containing products. The proposed mechanism of acid-catalyzed dehydration provides a strong theoretical basis for its formation, particularly under acidic and potentially photolytic stress conditions.

For drug development professionals, it is recommended to:

  • Carefully control the pH during formulation to avoid acidic conditions that may promote dimerization.

  • Develop and validate robust, stability-indicating analytical methods capable of separating and quantifying the this compound from the active pharmaceutical ingredient and other impurities. The LOQ for the dimer should be considered when setting specification limits.[1][7]

  • Conduct comprehensive forced degradation studies, paying close attention to dimer formation under acidic stress, to understand the degradation profile of the specific drug product.

  • Consider the impact of excipients on the potential for dimer formation.

By understanding the mechanism and the conditions leading to the formation of the this compound, researchers and manufacturers can better control for this impurity, ensuring the quality and safety of the final pharmaceutical product.

References

Physicochemical Properties of Guaifenesin-Related Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of two notable impurities related to the synthesis of Guaifenesin: Guaifenesin EP Impurity B (also known as Isoguaifenesin) and Guaifenesin EP Impurity D. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, control, and formulation of Guaifenesin.

Introduction to Guaifenesin and Its Related Impurities

Guaifenesin, (±)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant. During its synthesis and storage, various related substances or impurities can be formed. Regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. This guide focuses on two such impurities:

  • Guaifenesin EP Impurity B (Isoguaifenesin): A positional isomer of Guaifenesin.

  • Guaifenesin EP Impurity D: A process-related impurity that can arise during synthesis.

Understanding the physicochemical properties of these impurities is crucial for developing robust analytical methods for their detection and quantification, as well as for assessing their potential impact on the quality of Guaifenesin-containing products.

Physicochemical Data

The following tables summarize the available quantitative physicochemical data for Guaifenesin EP Impurity B and Guaifenesin EP Impurity D.

Table 1: Physicochemical Properties of Guaifenesin EP Impurity B (Isoguaifenesin)
PropertyValueReference
Chemical Name 2-(2-methoxyphenoxy)propane-1,3-diol[1][2]
Synonyms Isoguaifenesin, Guaifenesin β-isomer[1]
CAS Number 14007-09-1[1][2]
Molecular Formula C₁₀H₁₄O₄[1][2]
Molecular Weight 198.22 g/mol [1][2]
Appearance White to Off-White Solid[3]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Soluble in DMSO[4]
Table 2: Physicochemical Properties of Guaifenesin EP Impurity D
PropertyValueReference
Chemical Name 1,3-Bis(2-methoxyphenoxy)propan-2-ol[5]
CAS Number 16929-60-5
Molecular Formula C₁₇H₂₀O₅
Molecular Weight 304.34 g/mol
Appearance Solid
Melting Point 73-75 °C[6]
Boiling Point 440.2 °C at 760 mmHg[7]
pKa Data not available
Solubility Slightly soluble in Chloroform and Ethyl Acetate

Experimental Protocols for Impurity Analysis

The most common analytical technique for the identification and quantification of Guaifenesin and its related impurities is High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies adapted from published literature.

Reversed-Phase HPLC Method for the Determination of Guaifenesin and Its Impurities

This method is suitable for the simultaneous determination of Guaifenesin, Guaifenesin EP Impurity B, and other related substances.

Chromatographic Conditions:

  • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.02 M KH₂PO₄ (pH adjusted to 3.2 with phosphoric acid) : Methanol (90:10 v/v)

  • Mobile Phase B: 0.02 M KH₂PO₄ (pH adjusted to 3.2 with phosphoric acid) : Methanol (10:90 v/v)

  • Gradient Elution:

    • 0-10 min: 100% A

    • 10-40 min: Linear gradient to 100% B

    • 40-45 min: 100% B

    • 45-50 min: Linear gradient to 100% A

    • 50-60 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 273 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve appropriate amounts of Guaifenesin and impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration suitable for analysis.

  • Sample Solution: Accurately weigh a quantity of the Guaifenesin drug substance or a crushed tablet powder and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm nylon filter before injection.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the analysis of Guaifenesin impurities using HPLC.

HPLC_Workflow prep Sample Preparation (Weighing, Dissolution, Filtration) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject Sample data Data Acquisition (Chromatogram) hplc->data Generate Signal analysis Data Analysis (Peak Integration, Quantification) data->analysis Process Data report Reporting (Results Summary) analysis->report Generate Report

HPLC Analysis Workflow
Logical Relationship of Guaifenesin and Its Impurities

This diagram illustrates the relationship between the active pharmaceutical ingredient (Guaifenesin) and its process-related impurities.

Guaifenesin_Impurities synthesis Guaifenesin Synthesis guaifenesin Guaifenesin (API) synthesis->guaifenesin Main Product impurityB Impurity B (Isoguaifenesin) synthesis->impurityB By-product (Isomer) impurityD Impurity D synthesis->impurityD By-product

Guaifenesin and Related Impurities

References

In-Depth Technical Guide on Forced Degradation of Guaifenesin and Dimer Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation of Guaifenesin, with a special focus on the formation of its dimer impurity. It is designed to assist researchers and scientists in the pharmaceutical industry in understanding the degradation pathways of Guaifenesin and in the development of stability-indicating analytical methods.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its degradation profile. These studies provide valuable information on the intrinsic stability of the drug molecule, potential degradation products, and degradation pathways. This knowledge is instrumental in developing and validating stability-indicating analytical methods, as mandated by regulatory agencies worldwide.

Guaifenesin, an expectorant widely used in cough and cold formulations, is susceptible to degradation under various stress conditions. Understanding its degradation behavior is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products containing it. A key degradation product that has been identified is the Guaifenesin dimer, the formation of which is a focus of this guide.

Forced Degradation of Guaifenesin: Experimental Protocols and Data

Guaifenesin has been subjected to a range of forced degradation conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress. The following sections detail the experimental protocols for these studies and present the available quantitative data in a structured format.

Experimental Protocols

Detailed methodologies for inducing the degradation of Guaifenesin under various stress conditions are outlined below. These protocols are compiled from various scientific studies and are intended to serve as a practical guide for laboratory investigations.

2.1.1. Acid Hydrolysis

  • Procedure: 20 mg of Guaifenesin is dissolved in 10 ml of a methanolic solution of 1N hydrochloric acid (HCl).[1]

  • Conditions: The solution is kept at room temperature for 8 hours or at 60°C for 12 hours.

  • Neutralization: 1 ml of the stressed solution is taken and neutralized with an appropriate amount of a basic solution (e.g., 1N sodium hydroxide).

  • Sample Preparation: The neutralized solution is then diluted to 10 ml with methanol for analysis.[1]

2.1.2. Alkaline Hydrolysis

  • Procedure: 20 mg of Guaifenesin is dissolved in 10 ml of a methanolic solution of 1N sodium hydroxide (NaOH).[1]

  • Conditions: The solution is kept at room temperature for 8 hours or at 60°C for 12 hours.

  • Neutralization: 1 ml of the stressed solution is taken and neutralized with an appropriate amount of an acidic solution (e.g., 1N hydrochloric acid).

  • Sample Preparation: The neutralized solution is then diluted to 10 ml with methanol for analysis.[1]

2.1.3. Oxidative Degradation

  • Procedure: 20 mg of Guaifenesin is dissolved in 10 ml of a methanolic solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3% or 10% (v/v).[1]

  • Conditions: The solution is kept at room temperature for 8 hours in the dark to prevent any potential photolytic degradation.

  • Sample Preparation: The resulting solution is diluted with methanol as needed for analysis.[1]

2.1.4. Thermal Degradation

  • Procedure: A powdered sample of Guaifenesin is subjected to dry heat.

  • Conditions: The sample is kept at 60°C for 8 hours or at a more aggressive 105°C for 24 hours.

  • Sample Preparation: After exposure, 20 mg of the heat-stressed powder is dissolved in 10 ml of methanol for analysis.[1]

2.1.5. Photolytic Degradation

  • Procedure: A solution of Guaifenesin in a suitable solvent (e.g., methanol) is exposed to light.

  • Conditions: The solution is exposed to direct sunlight for 24 hours or to a combination of visible and UV light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter, respectively.

  • Sample Preparation: The exposed solution is then analyzed directly or after appropriate dilution.

Data Presentation: Summary of Forced Degradation Results

The following table summarizes the quantitative results from forced degradation studies of Guaifenesin. It is important to note that the extent of degradation can vary depending on the precise experimental conditions.

Stress ConditionReagent and ConcentrationTime and Temperature% DegradationMajor Degradation Products Identified
Acidic 1N HCl12 hours at 60°CSlight DegradationGuaiacol, Other unknown degradants
Alkaline 1N NaOH12 hours at 60°CSlight DegradationGuaiacol, Other unknown degradants
Oxidative 3% H₂O₂3 days at RT0.9%Guaiacol, Unknown degradant at RRT 0.7
Thermal (Dry Heat) -24 hours at 105°CNo significant degradation-
Photolytic Visible and UV lightNLT 1.2 million lux hours & 200 Wh/m²No significant degradation-

RRT = Relative Retention Time

This compound Formation

A significant impurity found in Guaifenesin drug substance and product is the this compound. Understanding its structure and formation is crucial for controlling its levels in pharmaceutical formulations.

Structure of the this compound

The this compound is identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) .[2][3] It is also referred to as Guaifenesin EP Impurity C.[3][4] The formation of this dimer involves the linkage of two Guaifenesin molecules through an ether bond.

Proposed Mechanism of Dimer Formation

The precise mechanism of this compound formation under forced degradation conditions is not extensively detailed in the scientific literature. However, based on the principles of organic chemistry and the structure of the dimer, a plausible mechanism can be proposed, particularly under acidic or basic conditions. This mechanism is analogous to a Williamson ether synthesis, where an alcohol or alkoxide acts as a nucleophile to displace a leaving group and form an ether.

Under acidic conditions, one of the hydroxyl groups of a Guaifenesin molecule can be protonated to form a good leaving group (water). Another Guaifenesin molecule, with one of its hydroxyl groups acting as a nucleophile, can then attack the carbon bearing the leaving group, resulting in the formation of the ether linkage of the dimer.

Conversely, under basic conditions, a hydroxyl group of a Guaifenesin molecule can be deprotonated to form a more potent alkoxide nucleophile. This alkoxide can then attack a suitably activated carbon on another Guaifenesin molecule. While there isn't an inherent leaving group on a second Guaifenesin molecule, it's possible that under certain conditions, a reactive intermediate is formed that facilitates this nucleophilic attack.

Visualization of Experimental and Logical Workflows

To further clarify the processes discussed, the following diagrams have been created using the DOT language.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic (1N HCl, 60°C, 12h) SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Alkaline (1N NaOH, 60°C, 12h) Base->SamplePrep Oxidative Oxidative (3% H2O2, RT, 3 days) Oxidative->SamplePrep Thermal Thermal (105°C, 24h) Thermal->SamplePrep Photolytic Photolytic (Vis & UV Light) Photolytic->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Guaifenesin Guaifenesin Drug Substance Guaifenesin->Acid Guaifenesin->Base Guaifenesin->Oxidative Guaifenesin->Thermal Guaifenesin->Photolytic

Caption: Workflow for Forced Degradation of Guaifenesin.

Proposed Mechanism for Acid-Catalyzed Dimerization of Guaifenesin

G cluster_reactants Reactants cluster_mechanism Mechanism Steps G1 Guaifenesin Molecule 1 Protonation Protonation of Primary Hydroxyl on G1 G1->Protonation G2 Guaifenesin Molecule 2 Nucleophilic_Attack Nucleophilic Attack by Hydroxyl of G2 G2->Nucleophilic_Attack H_plus H+ H_plus->Protonation Water_Loss Loss of Water to form Carbocation Intermediate Protonation->Water_Loss Water_Loss->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Dimer This compound Deprotonation->Dimer

Caption: Proposed Acid-Catalyzed Dimerization of Guaifenesin.

Conclusion

The forced degradation of Guaifenesin yields several degradation products, with the this compound being a notable impurity. This guide has provided detailed experimental protocols for conducting forced degradation studies and has summarized the available quantitative data. Furthermore, a plausible mechanism for the formation of the this compound has been proposed and visualized. This information is intended to be a valuable resource for researchers and scientists working on the development and quality control of pharmaceutical products containing Guaifenesin. A thorough understanding of these degradation pathways is essential for ensuring the stability and safety of such products.

References

An In-depth Technical Guide to the Isolation and Purification of Guaifenesin Dimer from Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the Guaifenesin dimer, a known impurity in the bulk drug substance. This document outlines the impurity profile of Guaifenesin, details a proposed workflow for isolation and purification, and provides in-depth experimental protocols.

Introduction to Guaifenesin and its Impurities

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant.[1][2] During its synthesis and storage, various impurities can arise from process-related factors and degradation.[3] Regulatory bodies like the ICH and FDA have set stringent limits on these impurities to ensure the safety and efficacy of the final drug product.[3]

Common impurities in Guaifenesin include unreacted intermediates, residual solvents, catalyst residues, and degradation products.[3] One notable process-related impurity is the this compound.[4] The structure of the this compound has been identified as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol), also known as Guaifenesin EP Impurity C.[5]

Table 1: Profile of Guaifenesin and its Dimer Impurity

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Guaifenesin3-(2-methoxyphenoxy)propane-1,2-diolC₁₀H₁₄O₄198.2293-14-1[6]
This compound1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)C₂₀H₂₆O₇378.41797132-23-0[5]

Proposed Workflow for Isolation and Purification

The isolation and purification of the this compound from the bulk drug can be effectively achieved using preparative High-Performance Liquid Chromatography (HPLC). This technique is a standard method for purifying and isolating impurities in the pharmaceutical industry. The general workflow involves the following key stages:

Isolation_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post_purification Post-Purification Bulk_Drug Guaifenesin Bulk Drug Dissolution Dissolution in appropriate solvent Bulk_Drug->Dissolution Prep_HPLC Preparative HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Fraction_Collection->Solvent_Removal Purity_Analysis Purity Analysis (Analytical HPLC) Solvent_Removal->Purity_Analysis Characterization Structural Characterization (NMR, MS) Purity_Analysis->Characterization

Caption: Proposed workflow for the isolation and purification of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the isolation and purification of the this compound.

Prior to preparative separation, it is essential to have a validated analytical HPLC method to determine the impurity profile of the bulk drug. This method will also be used to analyze the purity of the collected fractions.

Table 2: Analytical HPLC Method Parameters

ParameterCondition
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M KH₂PO₄ (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (90:10 v/v)
Mobile Phase B 0.02 M KH₂PO₄ (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (10:90 v/v)
Gradient Program Time (min)/%B: 0/0, 50/40, 52/0, 60/0
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 276 nm[4]
Injection Volume 10 µL
Diluent Methanol[4]

The analytical method can be scaled up to a preparative method to isolate a sufficient quantity of the dimer for characterization and use as a reference standard.

Table 3: Proposed Preparative HPLC Method Parameters

ParameterCondition
Column A suitable preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate buffer (pH 3.2) : Methanol (90:10 v/v)
Mobile Phase B Methanol
Gradient Program A gradient optimized to provide good resolution between Guaifenesin and the dimer peak, based on the analytical method. A shallower gradient around the elution time of the dimer is recommended.
Flow Rate 20-40 mL/min (to be optimized based on column dimensions)
Column Temperature Ambient
Detection Wavelength 276 nm
Injection Volume To be determined by loading studies, starting with a larger volume of a concentrated sample solution.
Sample Preparation A concentrated solution of the Guaifenesin bulk drug in the diluent (Methanol). The concentration should be as high as possible without causing precipitation.

digraph "Preparative_HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_input" { label="Input"; style="filled"; color="#FFFFFF"; node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Concentrated Bulk Drug Solution"]; }

subgraph "cluster_process" { label="Process"; style="filled"; color="#FFFFFF"; node [style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="Sample Injection"]; Separation [label="Chromatographic Separation"]; Detection [label="UV Detection (276 nm)"]; }

subgraph "cluster_output" { label="Output"; style="filled"; color="#FFFFFF"; node [style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Fraction Collection based on Chromatogram"]; Guaifenesin_Peak [label="Guaifenesin Fractions"]; Dimer_Peak [label="this compound Fractions"]; }

Sample -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Fractionation; Fractionation -> Guaifenesin_Peak; Fractionation -> Dimer_Peak; }

Caption: Workflow for the preparative HPLC separation of this compound.

1. Fraction Pooling and Solvent Removal:

  • Fractions corresponding to the this compound peak are collected.

  • The purity of the collected fractions should be confirmed by analytical HPLC.

  • The pooled fractions are then concentrated under reduced pressure using a rotary evaporator to remove the mobile phase solvents.

2. Purity Assessment:

  • The purity of the isolated dimer is determined using the validated analytical HPLC method described in section 3.1.

  • The isolated material should exhibit a purity of >95% to be suitable as a reference standard.

3. Structural Characterization:

  • The identity of the isolated impurity is confirmed using spectroscopic techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight (378.4 g/mol ).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm it as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol).

Data Presentation

Quantitative data from the analysis should be presented in a clear and structured format for easy interpretation and comparison.

Table 4: Example Purity Analysis of Isolated Dimer

Lot NumberInjection 1 (% Purity)Injection 2 (% Purity)Injection 3 (% Purity)Average Purity (%)
GFD-00196.296.596.396.3
GFD-00295.896.195.995.9

Conclusion

The isolation and purification of the this compound from the bulk drug is a critical step in ensuring the quality and safety of the final pharmaceutical product. The use of preparative HPLC provides a robust and efficient method for obtaining the dimer in high purity. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers and scientists in the field of drug development and quality control. The isolated and characterized dimer can then be used as a reference standard for the routine quality control of Guaifenesin bulk drug and its formulations.

References

In-Depth Spectral Analysis of Guaifenesin Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of the guaifenesin dimer, a known impurity in the synthesis of the widely used expectorant, guaifenesin. Officially designated as Guaifenesin EP Impurity C, its chemical name is 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]. Understanding the spectral characteristics of this impurity is crucial for quality control, stability testing, and regulatory compliance in the pharmaceutical industry. This document outlines the key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for its identification and characterization.

Executive Summary

The structural elucidation of the this compound is accomplished through a combination of advanced spectroscopic methods. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. Infrared spectroscopy identifies the functional groups present in the dimer. This guide presents the available spectral data in a structured format, details the experimental protocols for these analyses, and provides visualizations of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectral data for the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-

Note: Specific chemical shift values for the this compound are typically found in the Certificate of Analysis provided by suppliers of the reference standard.

Mass Spectrometry (MS)

A Certificate of Analysis for Guaifenesin EP Impurity C confirms that the mass spectrum is consistent with the proposed structure.[1]

Table 3: Mass Spectrometry Data of this compound

m/z ValueInterpretation
378.4[M+H]⁺ (Molecular Ion + Proton)
Detailed fragmentation data not publicly available-

The molecular formula of the this compound is C₂₀H₂₆O₇, with a molecular weight of 378.4 g/mol .

Infrared (IR) Spectroscopy

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not publicly availableO-H (Alcohol)
Data not publicly availableC-H (Aromatic)
Data not publicly availableC-H (Aliphatic)
Data not publicly availableC-O (Ether)
Data not publicly availableC=C (Aromatic)

Note: The IR spectrum is expected to show characteristic absorptions for hydroxyl, ether, and aromatic functional groups.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of the this compound are outlined below. These protocols are based on standard analytical chemistry practices and information gathered from suppliers of the Guaifenesin EP Impurity C reference standard.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of the Guaifenesin EP Impurity C reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software to assign the observed chemical shifts to the respective protons and carbons in the this compound structure.

Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern of the this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the Guaifenesin EP Impurity C reference standard in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Utilize ESI in positive ion mode to generate protonated molecular ions ([M+H]⁺).

  • Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Tandem MS (MS/MS) (Optional): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Interpret the mass spectrum to confirm the molecular weight and, if applicable, propose fragmentation pathways consistent with the structure of the this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound, such as O-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C=C stretching (aromatic).

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of the this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion This compound\n(EP Impurity C) This compound (EP Impurity C) NMR NMR Spectroscopy (¹H, ¹³C) This compound\n(EP Impurity C)->NMR Analysis MS Mass Spectrometry (ESI-MS) This compound\n(EP Impurity C)->MS Analysis IR Infrared Spectroscopy (FTIR) This compound\n(EP Impurity C)->IR Analysis NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data Yields MS_Data Molecular Weight Fragmentation MS->MS_Data Yields IR_Data Functional Groups IR->IR_Data Yields Structure Structural Elucidation NMR_Data->Structure Confirms MS_Data->Structure Confirms IR_Data->Structure Confirms

Caption: Workflow for the spectral analysis and structural elucidation of the this compound.

Conclusion

The comprehensive spectral analysis of the this compound using NMR, MS, and IR spectroscopy is essential for its unambiguous identification and characterization. While detailed public data is limited, this guide provides a framework for the analytical approach and the expected outcomes. For definitive quantitative data, it is recommended to obtain the Certificate of Analysis from a reputable supplier of the Guaifenesin EP Impurity C reference standard. The methodologies and workflows presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and purity of guaifenesin-containing products.

References

Unraveling the Genesis of a Dimeric Impurity in Guaifenesin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the formation of a critical process-related impurity, the guaifenesin dimer, during the synthesis of the widely used expectorant, guaifenesin. By elucidating the reaction mechanisms, providing detailed experimental protocols for detection and quantification, and presenting key data in a structured format, this document serves as an essential resource for researchers and professionals engaged in pharmaceutical development and quality control.

Introduction to Guaifenesin and its Synthesis

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is synthesized industrially primarily through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or an epoxide by an alkoxide. The two principal synthetic routes to guaifenesin both utilize guaiacol (2-methoxyphenol) as a key starting material.

  • Route A: Reaction of guaiacol with 3-chloro-1,2-propanediol in the presence of a base.

  • Route B: Reaction of guaiacol with glycidol (an epoxide).[1]

During these synthetic processes, several impurities can be formed, affecting the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). One such process-related impurity is a dimeric adduct, which has been identified and characterized as 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) , also known as Guaifenesin Impurity C.[2][3]

The this compound: Structure and Origin

The this compound is a significant impurity that requires careful monitoring and control during the manufacturing process.

Chemical Structure

The definitive structure of the this compound is presented below:

IUPAC Name: 1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol[2] Molecular Formula: C₂₀H₂₆O₇[2] Molecular Weight: 378.42 g/mol [2]

Proposed Mechanism of Formation

The formation of the this compound is a consequence of side reactions occurring during the Williamson ether synthesis. A plausible mechanism, particularly relevant to the synthetic route involving glycidol, is proposed as follows:

  • Activation of Glycidol: In the basic reaction medium, the hydroxyl group of one molecule of glycidol can be deprotonated to form a glycidol alkoxide.

  • Nucleophilic Attack: This glycidol alkoxide can then act as a nucleophile and attack a second molecule of glycidol at one of the epoxide carbons. This ring-opening reaction forms a dimeric intermediate.

  • Reaction with Guaiacolate: The newly formed dimeric intermediate, now possessing two reactive epoxide rings, can then react with two molecules of guaiacolate (the deprotonated form of guaiacol) to yield the final this compound.

Alternatively, a guaifenesin molecule, once formed, could potentially react with another molecule of glycidol, followed by a subsequent reaction with guaiacol, although this is likely a less favored pathway.

Experimental Protocols

Accurate detection and quantification of the this compound are crucial for ensuring the quality of the drug substance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Analytical HPLC Method for Impurity Profiling

This protocol is a composite of methodologies reported in the literature for the analysis of guaifenesin and its impurities.[4][5][6]

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1 M ammonium acetate buffer (pH 6.8) or 0.1% phosphoric acid in water
Mobile Phase B Acetonitrile or a mixture of acetonitrile and methanol (e.g., 80:20 v/v)
Gradient Elution A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities, including the dimer.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV spectrophotometer at 275 nm or 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the guaifenesin sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 100 µg/mL.
Isolation of the this compound by Preparative HPLC

For characterization and use as a reference standard, the this compound can be isolated from crude synthesis mixtures using preparative HPLC.

ParameterSpecification
Column A larger-bore C18 reverse-phase column suitable for preparative chromatography.
Mobile Phase A similar mobile phase system to the analytical method, optimized for separation of the dimer from other impurities and the main guaifenesin peak. Isocratic elution may be employed if the separation is sufficient.
Flow Rate Dependant on the column dimensions, typically in the range of 10-50 mL/min.
Detection UV detector with a preparative flow cell.
Fraction Collection Fractions are collected based on the retention time of the dimer peak. The collected fractions are then typically evaporated to yield the isolated impurity.

Quantitative Data Summary

The levels of the this compound and other impurities are critical quality attributes. The following table summarizes typical impurity thresholds found in pharmaceutical analysis.

ImpurityTypical Reporting Threshold (% area)Typical Quantitation Limit (% area)
This compound ≥ 0.050.05
Guaiacol ≥ 0.050.03
Isoguaifenesin (β-isomer) ≥ 0.050.05
Any other individual unknown impurity ≥ 0.050.10
Total Impurities -≤ 1.0

Note: These values are illustrative and may vary depending on the specific pharmacopeial monograph and manufacturer's specifications.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

cluster_reactants Starting Materials cluster_synthesis Williamson Ether Synthesis cluster_products Products Guaiacol Guaiacol Reaction Base-catalyzed Reaction Guaiacol->Reaction Glycidol Glycidol Glycidol->Reaction Guaifenesin Guaifenesin (Desired Product) Reaction->Guaifenesin Main Pathway Dimer This compound (Impurity) Reaction->Dimer Side Reaction

Figure 1. Overview of Guaifenesin Synthesis and Dimer Formation.

Glycidol1 Glycidol Glycidol_Alkoxide Glycidol Alkoxide Glycidol1->Glycidol_Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Glycidol_Alkoxide Dimeric_Intermediate Dimeric Intermediate (with two epoxide rings) Glycidol_Alkoxide->Dimeric_Intermediate Nucleophilic Attack Glycidol2 Another Glycidol molecule Glycidol2->Dimeric_Intermediate Guaifenesin_Dimer This compound Dimeric_Intermediate->Guaifenesin_Dimer Reaction Guaiacolate 2x Guaiacolate Guaiacolate->Guaifenesin_Dimer

Figure 2. Proposed Reaction Mechanism for this compound Formation.

Start Crude Guaifenesin Sample Dissolution Dissolve in Mobile Phase or suitable solvent Start->Dissolution Injection Inject onto HPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis and Impurity Quantification Detection->Data_Analysis

Figure 3. Experimental Workflow for HPLC Analysis of Guaifenesin Impurities.

Conclusion

The formation of the this compound is an inherent challenge in the synthesis of guaifenesin, arising from the reactivity of the starting materials and intermediates. A thorough understanding of the reaction mechanism, coupled with robust analytical methods for detection and quantification, is paramount for the effective control of this impurity. The information presented in this guide provides a solid foundation for researchers and drug development professionals to address the challenges associated with the this compound, ultimately ensuring the quality and safety of this important medication.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Guaifenesin and its Dimer Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the expectorant drug Guaifenesin and its process-related impurity, the Guaifenesin dimer. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Guaifenesin in bulk drug substances and pharmaceutical formulations. The described protocol provides a clear and reproducible approach, ensuring accurate determination of purity and degradation products.

Introduction

Guaifenesin, chemically known as (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant for the relief of chest congestion.[1][2][3] During its synthesis and upon storage, various impurities can form, one of which is the this compound, identified as 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol] (also referred to as Guaifenesin Impurity C).[4][5] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.

This document presents a robust HPLC method that provides excellent resolution between the parent Guaifenesin peak and its dimer, along with other potential impurities. The method is stability-indicating, as demonstrated through forced degradation studies where the dimer and other degradants are well-separated from the main analyte peak.[6][7]

Chemical Structures:

  • Guaifenesin: C₁₀H₁₄O₄

    • IUPAC Name: (RS)-3-(2-methoxyphenoxy)propane-1,2-diol[1][2]

  • This compound (Impurity C): C₂₀H₂₆O₇[4][5]

    • IUPAC Name: 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol][4]

Experimental Protocols

Materials and Reagents
  • Guaifenesin Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

A gradient RP-HPLC method was developed for optimal separation.

ParameterCondition
Column Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ in Water (pH adjusted to 3.2 with Orthophosphoric Acid) : Methanol (90:10 v/v)
Mobile Phase B 0.02 M KH₂PO₄ in Water (pH adjusted to 3.2 with Orthophosphoric Acid) : Methanol (10:90 v/v)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 0.8 mL/min
Column Temperature 25°C
UV Detection 273 nm
Injection Volume 10 µL
Diluent Water : Acetonitrile (20:80 v/v)

The chromatographic conditions are based on a validated stability-indicating method.[8][9]

Preparation of Solutions

1. Mobile Phase A Preparation:

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.

  • Adjust the pH to 3.2 with orthophosphoric acid.

  • Mix 900 mL of this buffer with 100 mL of methanol.

  • Filter through a 0.45 µm membrane filter and degas.

2. Mobile Phase B Preparation:

  • Prepare the 0.02 M KH₂PO₄ buffer (pH 3.2) as described for Mobile Phase A.

  • Mix 100 mL of this buffer with 900 mL of methanol.

  • Filter through a 0.45 µm membrane filter and degas.

3. Standard Stock Solution (Guaifenesin):

  • Accurately weigh and dissolve approximately 24 mg of Guaifenesin Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 0.24 mg/mL.

4. Standard Stock Solution (this compound):

  • Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to a known concentration.

5. Working Standard Solution:

  • Prepare a working standard solution containing a known concentration of Guaifenesin (e.g., 12 µg/mL) and the this compound at a level relevant to the specification limit for impurities.[8]

6. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 600 mg of Guaifenesin and transfer to a 250 mL volumetric flask.

  • Add approximately 150 mL of diluent and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • The resulting solution will have a concentration of approximately 2.4 mg/mL of Guaifenesin.[8][9]

Data Presentation

The following table summarizes the expected retention times and resolution for Guaifenesin and its dimer under the specified chromatographic conditions.

CompoundRetention Time (min)Resolution (with respect to Guaifenesin)
Guaifenesin~ 8.5-
This compound~ 12.2> 2.0

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions (Guaifenesin & Dimer) inject_std Inject Standard Solution prep_standards->inject_std prep_sample Prepare Sample Solution (from Tablets) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample integrate_peaks Integrate Chromatograms inject_std->integrate_peaks inject_sample->integrate_peaks identify_peaks Identify Peaks by Retention Time integrate_peaks->identify_peaks quantify Quantify Guaifenesin and Dimer identify_peaks->quantify G Guaifenesin Guaifenesin (Active Pharmaceutical Ingredient) Formulation Pharmaceutical Formulation Guaifenesin->Formulation Dimer This compound (Impurity C) Dimer->Formulation present as impurity Other_Impurities Other Related Substances (e.g., Guaiacol, Isoguaifenesin) Other_Impurities->Formulation present as impurities

References

Application Note: UPLC-MS/MS Method for the Quantification of Guaifenesin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Guaifenesin Dimer, a potential impurity in guaifenesin drug products. The method is suitable for quality control and stability testing of guaifenesin formulations. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters for accurate and precise quantification.

Introduction

Guaifenesin is a widely used expectorant for the relief of chest congestion.[1] During the manufacturing process or upon storage, impurities can form, which may affect the safety and efficacy of the drug product. One such potential impurity is the this compound.[2][3] Forced degradation studies have shown that guaifenesin can degrade under various stress conditions such as acid, base, and oxidation, potentially leading to the formation of related substances.[4][5][6] Therefore, a reliable analytical method for the quantification of the this compound is crucial for ensuring the quality and safety of guaifenesin-containing pharmaceuticals. This UPLC-MS/MS method offers high sensitivity and selectivity for the determination of the this compound.

Experimental

Materials and Reagents
  • Guaifenesin Reference Standard (USP)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Chromatographic Conditions

The chromatographic separation was achieved using a gradient elution.

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient Time (min)
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterCondition
Ionization Mode ESI+
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 1

Table 1: MRM Transitions for Guaifenesin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Guaifenesin199.1137.12015
This compound 379.2 199.1 35 25
(Internal Standard)(Guaifenesin-d5)(204.1)(142.1)(20)

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Guaifenesin and this compound reference standards in 10 mL of methanol individually.

  • Working Standard Solution (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 10 µg/mL for each analyte.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard solution to cover the desired concentration range (e.g., 1-1000 ng/mL).

Sample Preparation (from a solid dosage form)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of guaifenesin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Dilute to volume with methanol and mix well.

  • Filter a portion of the solution through a 0.22 µm syringe filter.

  • Dilute 1.0 mL of the filtered solution to 100.0 mL with the 50:50 mobile phase mixture.

G cluster_prep Sample Preparation Workflow start Weigh and Powder Tablets weigh_powder Weigh Powder Equivalent to 100mg Guaifenesin start->weigh_powder dissolve Dissolve in Methanol with Sonication weigh_powder->dissolve dilute_to_vol Dilute to 100mL with Methanol dissolve->dilute_to_vol filter Filter through 0.22µm Syringe Filter dilute_to_vol->filter final_dilution Dilute 1mL to 100mL with Mobile Phase filter->final_dilution end Inject into UPLC-MS/MS final_dilution->end

Figure 1: Sample Preparation Workflow

Results and Discussion

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Table 2: Method Validation Data for this compound

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Forced Degradation

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] Guaifenesin has been shown to degrade under acidic, alkaline, and oxidative conditions.[4][5][6] The developed method effectively separates the this compound from the parent drug and other degradation products.

G cluster_stress Forced Degradation Conditions Guaifenesin Guaifenesin Dimer This compound Guaifenesin->Dimer forms Other Other Degradation Products Guaifenesin->Other forms Acid Acid Hydrolysis Acid->Guaifenesin Base Base Hydrolysis Base->Guaifenesin Oxidation Oxidation (H₂O₂) Oxidation->Guaifenesin Thermal Thermal Thermal->Guaifenesin

Figure 2: Guaifenesin Degradation Pathways

Conclusion

The developed UPLC-MS/MS method provides a reliable and robust tool for the quantification of this compound in pharmaceutical formulations. The method is sensitive, specific, and accurate, making it suitable for routine quality control analysis and stability studies.

References

Development of a Stability-Indicating Assay for Guaifenesin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guaifenesin is an expectorant used to treat coughs and congestion caused by the common cold, bronchitis, and other breathing illnesses. To ensure the quality, safety, and efficacy of pharmaceutical products containing Guaifenesin, a stability-indicating assay is crucial. This assay can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. These application notes provide a comprehensive overview and detailed protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Guaifenesin, in accordance with International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies involve subjecting Guaifenesin to various stress conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation of Guaifenesin

1.1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of Guaifenesin reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N Hydrochloric Acid (HCl).

    • Heat the solution at 60°C for 12 hours.[1]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N Sodium Hydroxide (NaOH).

    • Dilute to a final concentration with the diluent.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N Sodium Hydroxide (NaOH).

    • Heat the solution at 60°C for 12 hours.[1]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N Hydrochloric Acid (HCl).

    • Dilute to a final concentration with the diluent.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 12 hours.[1]

    • Dilute to a final concentration with the diluent.

  • Thermal Degradation:

    • Transfer a known amount of solid Guaifenesin powder into a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.[1]

    • After exposure, dissolve the powder in the diluent to obtain a known concentration.

  • Photolytic Degradation:

    • Expose a solution of Guaifenesin to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).[2]

    • A control sample should be kept in the dark under the same conditions.

1.3. Sample Analysis:

  • Analyze the stressed samples using the developed HPLC method.

  • The chromatograms of the stressed samples are compared with that of an unstressed sample to identify and quantify the degradation products.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionDurationTemperatureTypical Degradation (%)
Acid Hydrolysis1 N HCl12 hours60°C5-15%
Base Hydrolysis1 N NaOH12 hours60°C5-15%
Oxidation3% H₂O₂12 hoursRoom Temperature< 5%
ThermalDry Heat24 hours105°C< 5%
PhotolyticUV/Visible Light24 hoursRoom Temperature< 5%

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is commonly employed for the stability-indicating assay of Guaifenesin.

Experimental Protocol: HPLC Method for Guaifenesin

2.1. Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 3.2 with phosphoric acid) and Methanol in a 90:10 v/v ratio.[1]
Mobile Phase B 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 3.2 with phosphoric acid) and Methanol in a 10:90 v/v ratio.[1]
Gradient Program Time (min) / %B: 0/0, 50/40, 52/0, 60/0
Flow Rate 0.8 mL/min[1]
Column Temperature 25°C[1]
Detection Wavelength 273 nm[1]
Injection Volume 10 µL
Diluent Water:Acetonitrile (20:80 v/v)[1]

2.2. Preparation of Solutions:

  • Standard Solution:

    • Prepare a stock solution of Guaifenesin reference standard (e.g., 0.24 mg/mL) in the diluent.[1]

    • Dilute the stock solution to a working concentration (e.g., 12 µg/mL) with the diluent.[1]

  • Sample Solution (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Guaifenesin (e.g., 600 mg) and transfer it to a volumetric flask.[1]

    • Add a portion of the diluent, sonicate for 10-15 minutes to dissolve the drug, and then dilute to volume with the diluent.[1][3]

    • Centrifuge a portion of the solution to obtain a clear supernatant.[1][3]

    • Further dilute the supernatant to a suitable concentration for analysis.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Data Presentation: Summary of Method Validation Parameters
ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank, placebo, and degradation products at the retention time of Guaifenesin.The method is specific for Guaifenesin.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Range 80% to 120% of the test concentration.4.8 µg/mL to 7.2 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%.[4]99.5% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.Intra-day RSD < 1.0%; Inter-day RSD < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.15 µg/mL
Robustness No significant change in results with deliberate variations in method parameters (e.g., flow rate, pH, column temperature).The method is robust.

Visualizations

Experimental Workflow

G cluster_0 Method Development cluster_1 Method Validation Forced Degradation Forced Degradation HPLC Method Optimization HPLC Method Optimization Forced Degradation->HPLC Method Optimization Specificity Specificity HPLC Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final Method Final Method Robustness->Final Method

Caption: Workflow for the development and validation of a stability-indicating assay.

Forced Degradation Pathways of Guaifenesin

G cluster_stress Stress Conditions Guaifenesin Guaifenesin Acid Hydrolysis Acid Hydrolysis Guaifenesin->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Guaifenesin->Base Hydrolysis Oxidation Oxidation Guaifenesin->Oxidation Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis->Degradation Products Oxidation->Degradation Products

Caption: Simplified diagram of Guaifenesin degradation under stress conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, an expectorant widely used in cough and cold formulations, requires stringent purity control to ensure its safety and efficacy. This application note details a robust gas chromatography (GC) method for the separation and quantification of Guaifenesin and its known related substances. The methodology is designed to be a reliable quality control tool for the analysis of bulk drug substance and pharmaceutical formulations.

The primary related substances of Guaifenesin that are often monitored include Guaiacol and the β-isomer of Guaifenesin, 2-(2-methoxyphenoxy)-1,3-propanediol. This method employs a capillary gas chromatograph with a flame ionization detector (FID) to achieve sensitive and accurate quantification of these impurities. Due to the polar nature of Guaifenesin and its related compounds, a derivatization step is incorporated to enhance volatility and improve chromatographic peak shape.

Experimental Protocol

This section provides a detailed experimental protocol for the GC analysis of Guaifenesin and its related substances.

Materials and Reagents
  • Guaifenesin Reference Standard

  • Guaiacol Reference Standard

  • Guaifenesin β-isomer Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is used.

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane bonded phase capillary column
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1.0 µL
Oven Temperature Program Initial: 100 °C, hold for 2 minutesRamp 1: 10 °C/min to 200 °C, hold for 5 minutesRamp 2: 20 °C/min to 280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Helium) 30 mL/min
Standard Solution Preparation

Stock Solutions (1000 µg/mL):

  • Guaifenesin Stock: Accurately weigh about 25 mg of Guaifenesin Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Guaiacol Stock: Accurately weigh about 25 mg of Guaiacol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Guaifenesin β-isomer Stock: Accurately weigh about 25 mg of Guaifenesin β-isomer Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

Working Standard Solution (for System Suitability and Quantification):

  • Pipette 1.0 mL of the Guaifenesin Stock solution and 0.5 mL of each of the Guaiacol and Guaifenesin β-isomer stock solutions into a 10 mL volumetric flask and dilute to volume with Methanol. This solution contains 100 µg/mL of Guaifenesin and 50 µg/mL of each related substance.

Sample Preparation
  • Accurately weigh about 25 mg of the Guaifenesin sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol.

  • Mix thoroughly.

Derivatization Protocol
  • Transfer 1.0 mL of the prepared Standard Solution or Sample Solution into a clean, dry 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • To the dry residue, add 100 µL of anhydrous Pyridine and 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection into the GC.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

System Suitability
ParameterAcceptance Criteria
Theoretical Plates (Guaifenesin peak) > 2000
Tailing Factor (Guaifenesin peak) ≤ 2.0
Resolution (between Guaiacol and Guaifenesin) ≥ 2.0
Resolution (between Guaifenesin and β-isomer) ≥ 1.5
Relative Standard Deviation (RSD) for 6 replicate injections of the standard solution ≤ 5.0% for all components
Retention Time and Relative Retention Time
CompoundRetention Time (min) (Approximate)Relative Retention Time (RRT) (Guaifenesin = 1.00)
Guaiacol8.5~0.85
Guaifenesin10.01.00
Guaifenesin β-isomer10.8~1.08

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the analytical workflow.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Methanol weigh->dissolve evaporate Evaporate to Dryness dissolve->evaporate Transfer 1mL add_reagents Add Pyridine & BSTFA evaporate->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC-FID heat->inject Cool & Inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Application Note: Capillary Electrophoresis for Impurity Profiling of Guaifenesin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust Micellar Electrokinetic Chromatography (MEKC) method for the impurity profiling of Guaifenesin. The described protocol is optimized for the separation of Guaifenesin from its principal impurities, including Guaiacol and the Guaifenesin β-isomer. This method offers a rapid and efficient alternative to traditional HPLC techniques, providing high-resolution separation of neutral compounds. The protocol is suitable for quality control and stability testing in pharmaceutical research and development.

Introduction

Guaifenesin is a widely used expectorant in many over-the-counter cough and cold formulations. During its synthesis and storage, several impurities can arise, which may affect the efficacy and safety of the final drug product. Regulatory agencies require stringent control and monitoring of these impurities. Capillary electrophoresis (CE), particularly in the MEKC mode, is a powerful analytical technique for the separation of neutral and charged molecules. MEKC utilizes a surfactant above its critical micelle concentration to form micelles, which act as a pseudo-stationary phase, enabling the separation of neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer. This application note provides a detailed protocol for the use of MEKC in the impurity profiling of Guaifenesin.

Experimental

Instrumentation:

  • Capillary Electrophoresis System with a UV detector

  • Uncoated fused-silica capillary

  • Data acquisition and processing software

Reagents and Materials:

  • Guaifenesin reference standard

  • Guaiacol impurity standard

  • Guaifenesin β-isomer impurity standard

  • Sodium Dodecyl Sulfate (SDS)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Phosphoric acid

  • Deionized water

  • Methanol (for sample preparation)

Method

A Micellar Electrokinetic Chromatography (MEKC) method was developed for the separation of Guaifenesin and its impurities. The separation principle is based on the differential partitioning of the neutral analytes between the aqueous buffer and the hydrophobic core of the SDS micelles.

Capillary and Buffer Preparation

The capillary is preconditioned by flushing with 0.1 M NaOH for 40 minutes, followed by deionized water for 20 minutes before the first use. Between each run, the capillary is flushed with 0.1 M NaOH for 2 minutes and then with the running buffer for 3 minutes to ensure reproducibility. The running buffer consists of 100 mM Tris buffer at pH 8.5, containing 50 mM SDS.

Sample and Standard Preparation

Standard solutions of Guaifenesin and its impurities are prepared in methanol. For impurity profiling, a sample solution of Guaifenesin is prepared by dissolving the drug substance or a ground tablet formulation in methanol. All solutions should be filtered through a 0.2 µm filter before injection.

Results and Discussion

The developed MEKC method provides a successful separation of Guaifenesin from its main impurities, Guaiacol and the β-isomer. The separation is based on the differences in hydrophobicity of the compounds. Guaiacol, being more hydrophobic than Guaifenesin, is expected to interact more strongly with the SDS micelles, resulting in a longer migration time. The Guaifenesin β-isomer, having a similar structure to Guaifenesin, will have a migration time close to the parent drug, requiring an optimized method for baseline separation.

Table 1: MEKC Method Parameters

ParameterValue
Capillary72 cm x 50 µm i.d. uncoated fused-silica
Background Electrolyte (BGE)100 mM Tris, 50 mM SDS, pH 8.5
Applied Voltage25 kV
Capillary Temperature30°C
InjectionHydrodynamic, 5 seconds
DetectionUV at 220 nm
Internal StandardSodium Benzoate

Table 2: Quantitative Data (Hypothetical)

CompoundMigration Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
Guaiacol12.5150010
Guaifenesin β-isomer10.2250015
Guaifenesin9.81500001000
Sodium Benzoate (IS)8.550000500

Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual migration times and peak areas will vary depending on the specific instrument and experimental conditions.

Conclusion

The presented Micellar Electrokinetic Chromatography method is a rapid, efficient, and reliable technique for the impurity profiling of Guaifenesin. It offers excellent resolution for the separation of the active pharmaceutical ingredient from its key impurities. This method can be readily implemented in a quality control setting for the routine analysis of Guaifenesin drug substance and finished products.

Protocols

Protocol 1: Preparation of the Background Electrolyte (BGE)
  • Prepare 100 mM Tris Buffer: Dissolve the required amount of Tris in deionized water to make a 100 mM solution.

  • Adjust pH: Adjust the pH of the Tris buffer to 8.5 using a solution of phosphoric acid.

  • Add SDS: Dissolve the required amount of SDS in the pH-adjusted Tris buffer to a final concentration of 50 mM.

  • Filter: Filter the final BGE solution through a 0.2 µm filter to remove any particulate matter.

  • Degas: Degas the BGE using sonication or vacuum to prevent bubble formation during the CE run.

Protocol 2: Sample Preparation
  • Standard Solutions: Accurately weigh and dissolve Guaifenesin and its impurity standards in methanol to prepare stock solutions. Further dilute the stock solutions with methanol to the desired working concentrations.

  • Sample Solution (Drug Substance): Accurately weigh and dissolve the Guaifenesin drug substance in methanol to a known concentration (e.g., 1 mg/mL).

  • Sample Solution (Tablet Formulation): Weigh and finely powder a representative number of Guaifenesin tablets. Accurately weigh a portion of the powder equivalent to a known amount of Guaifenesin and dissolve it in methanol. Sonicate for 10-15 minutes to ensure complete dissolution of the active ingredient. Centrifuge or filter the solution to remove insoluble excipients.

  • Internal Standard: Add the internal standard (Sodium Benzoate) to all standard and sample solutions at a constant concentration.

  • Filter: Filter all prepared solutions through a 0.2 µm syringe filter before transferring to CE vials.

Protocol 3: Capillary Electrophoresis Analysis
  • System Setup: Install the prepared uncoated fused-silica capillary in the CE instrument. Fill the inlet and outlet vials with the prepared BGE.

  • Capillary Conditioning:

    • Before the first run of a new capillary, flush with 0.1 M NaOH for 40 minutes, followed by deionized water for 20 minutes, and finally with the BGE for 15 minutes.

    • Between runs, perform a pre-conditioning flush with 0.1 M NaOH for 2 minutes, followed by the BGE for 3 minutes.

  • Injection: Inject the sample or standard solution using a hydrodynamic injection at a pressure of 50 mbar for 5 seconds (or equivalent).

  • Separation: Apply a voltage of 25 kV across the capillary. Maintain the capillary temperature at 30°C.

  • Detection: Monitor the separation at a wavelength of 220 nm.

  • Data Analysis: Integrate the peaks of interest and quantify the impurities based on the peak area relative to the internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Background Electrolyte (100 mM Tris, 50 mM SDS, pH 8.5) Cap_Condition Capillary Conditioning (NaOH & BGE Flush) BGE_Prep->Cap_Condition Sample_Prep Sample/Standard Preparation (in Methanol) Injection Hydrodynamic Injection (5 seconds) Sample_Prep->Injection Cap_Condition->Injection Separation Electrophoretic Separation (25 kV, 30°C) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Impurity_Quant Impurity Quantification Data_Acquisition->Impurity_Quant separation_pathway cluster_capillary Capillary cluster_analytes Analyte Migration Injection_Point Injection Guaifenesin Guaifenesin (Less Hydrophobic) Injection_Point->Guaifenesin Fastest Migration Detector Detector Guaiacol Guaiacol (More Hydrophobic) Guaiacol->Detector Guaifenesin_beta Guaifenesin β-isomer Guaifenesin_beta->Guaiacol Slowest Migration Guaifenesin->Guaifenesin_beta

Protocol for solid-phase extraction of Guaifenesin dimer

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Solid-Phase Extraction of Guaifenesin Dimer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaifenesin, an expectorant widely used in cough and cold medications, can have related substances and impurities that require careful monitoring and extraction for analytical purposes.[1][2] One such related substance is the this compound. Solid-Phase Extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of analytes from complex matrices prior to analysis.[3] This document provides a detailed protocol for the solid-phase extraction of the this compound, adapted from established methods for guaifenesin, to aid researchers in its isolation and quantification. The protocol is designed to be a starting point and may require optimization based on the specific sample matrix and analytical requirements.

Data Presentation

While specific quantitative data for the SPE of this compound is not widely published, the following table summarizes typical parameters used for the solid-phase extraction of the parent compound, guaifenesin, which can be used as a foundation for method development for the dimer.

ParameterConditionSource
SPE Cartridge Type Reversed-Phase (e.g., Oasis HLB, C18)[4]
Cartridge Conditioning 1. Methanol (1 mL) 2. HPLC-grade Water (1 mL)[4]
Sample Pre-treatment Dilution with water[4]
Loading Volume Dependent on concentration and cartridge capacity[3]
Wash Solvent HPLC-grade Water (1 mL)[4]
Elution Solvent Methanol (2 x 1 mL)[4]
Analyte Guaifenesin[4]

Experimental Protocol

This protocol outlines a solid-phase extraction method for the isolation of the this compound from a liquid sample matrix.

Materials:

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase, such as C18 or a polymer-based sorbent (e.g., Oasis HLB, 30 mg/1 cc).

  • SPE Vacuum Manifold

  • Sample Collection Tubes

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample containing this compound

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Follow with 1 mL of HPLC-grade water. Do not allow the cartridge to dry out completely.

  • Sample Preparation:

    • For aqueous samples, ensure the pH is neutral.

    • For plasma samples, a pre-treatment step involving dilution with water (e.g., 1:1) is recommended to reduce viscosity.[4]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

    • The total mass of the analytes loaded should not exceed 5% of the sorbent mass.[3]

  • Washing:

    • After loading the entire sample, wash the cartridge with 1 mL of HPLC-grade water to remove any unretained, polar impurities.

    • Apply vacuum to dry the cartridge bed for approximately 1-2 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge by passing two 1 mL aliquots of methanol.

    • Collect the eluate for subsequent analysis (e.g., by HPLC).

Visualization

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Cartridge (Methanol, Water) Prepare_Sample 2. Prepare Sample (e.g., Dilute Plasma) Condition->Prepare_Sample Load_Sample 3. Load Sample Prepare_Sample->Load_Sample Wash 4. Wash Cartridge (Water) Load_Sample->Wash Elute 5. Elute Analyte (Methanol) Wash->Elute Analyze 6. Analyze Eluate (e.g., HPLC) Elute->Analyze

Caption: Solid-Phase Extraction Workflow for this compound.

SPE_Logic cluster_spe SPE Cartridge Sample Sample Containing This compound & Impurities Sorbent Reversed-Phase Sorbent (e.g., C18) Sample->Sorbent Load Waste Waste (Polar Impurities) Sorbent->Waste Wash (Aqueous) Eluate Final Eluate (Concentrated this compound) Sorbent->Eluate Elute (Organic Solvent)

Caption: Logical Flow of Analyte and Impurity Separation in SPE.

References

Application Note: Certification of Guaifenesin Dimer Reference Standard Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, an expectorant widely used in cough and cold formulations, can contain various impurities arising from its synthesis or degradation. One such process-related impurity is the Guaifenesin dimer, identified as 1,3-bis(2-methoxyphenoxy)propan-2-ol. The accurate quantification and certification of this impurity as a reference standard are crucial for quality control and regulatory compliance in the pharmaceutical industry.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for the precise and accurate quantification of chemical substances without the need for a specific reference standard of the analyte itself.[1][2] Its principle relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3] This application note provides a detailed protocol for the certification of a this compound reference standard using ¹H qNMR.

Principle of qNMR for Purity Assessment

The purity of an analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity. The molar ratio of the two compounds can be calculated directly from the ¹H NMR spectrum. By accurately weighing both the analyte and the internal standard, the absolute purity of the analyte can be determined with high precision and accuracy.[4][5]

Materials and Methods

Materials
  • This compound: (1,3-bis(2-methoxyphenoxy)propan-2-ol), CAS: 16929-60-5, Molecular Formula: C₁₇H₂₀O₅, Molecular Weight: 304.34 g/mol .

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material), Purity ≥ 99.5%.

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

Chemical Structures
CompoundStructure
Guaifenesin
alt text
This compound (1,3-bis(2-methoxyphenoxy)propan-2-ol)
alt text

Experimental Protocol

Sample Preparation
  • Accurately weigh approximately 20 mg of the this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic anhydride internal standard into the same vial.

  • Record the exact weights of both the this compound and the internal standard.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to achieve optimal field homogeneity.

  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the this compound and the internal standard.

  • For quantitative analysis, acquire the ¹H NMR spectrum using the following parameters:

    • Pulse Angle: 90°

    • Acquisition Time: ≥ 3 seconds

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton to be quantified (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Spectral Width: Sufficient to cover all signals of interest.

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Integrate the selected signals for both the this compound and the internal standard.

    • This compound: Select a well-resolved signal that is unique to the dimer structure. Based on the structure of 1,3-bis(2-methoxyphenoxy)propan-2-ol, the two methoxy groups (-OCH₃) at approximately 3.7-3.8 ppm are suitable for integration. These two signals represent a total of 6 protons.

    • Internal Standard (Maleic Anhydride): The two equivalent olefinic protons of maleic anhydride will appear as a singlet at approximately 7.3 ppm. This signal represents 2 protons.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (M_analyte / M_IS) * P_IS

    Where:

    • I_analyte: Integral of the selected signal of the this compound.

    • N_analyte: Number of protons corresponding to the integrated signal of the this compound (in this case, 6 for the two -OCH₃ groups).

    • I_IS: Integral of the selected signal of the internal standard.

    • N_IS: Number of protons corresponding to the integrated signal of the internal standard (in this case, 2 for the olefinic protons of maleic anhydride).

    • m_analyte: Mass of the this compound.

    • m_IS: Mass of the internal standard.

    • M_analyte: Molar mass of the this compound (304.34 g/mol ).

    • M_IS: Molar mass of the internal standard (maleic anhydride, 98.06 g/mol ).

    • P_IS: Purity of the internal standard.

Data Presentation

Table 1: Quantitative Data for Certification of this compound Standard

ParameterValue
Mass of this compound (m_analyte)e.g., 20.15 mg
Mass of Internal Standard (m_IS)e.g., 10.05 mg
Molar Mass of this compound (M_analyte)304.34 g/mol
Molar Mass of Internal Standard (M_IS)98.06 g/mol
Purity of Internal Standard (P_IS)e.g., 99.8%
Integral of this compound Signal (I_analyte)e.g., 6.00
Number of Protons (N_analyte)6
Integral of Internal Standard Signal (I_IS)e.g., 2.05
Number of Protons (N_IS)2
Calculated Purity of this compound e.g., 98.9%

Note: The values in italics are example data and should be replaced with actual experimental results.

Experimental Workflow and Diagrams

The overall workflow for the qNMR certification of the this compound standard is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_cert Certification weigh_analyte Accurately Weigh This compound weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample tune_shim Tune and Shim load_sample->tune_shim acquire_1h Acquire Quantitative 1H NMR Spectrum tune_shim->acquire_1h ft Fourier Transform acquire_1h->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: Experimental workflow for qNMR certification.

Conclusion

Quantitative NMR is a robust and reliable analytical technique for the certification of pharmaceutical reference standards. This application note provides a comprehensive protocol for the accurate purity determination of this compound. The method is highly specific, requires minimal sample preparation, and provides direct traceability to the SI unit (mole), making it an invaluable tool for quality control in the pharmaceutical industry.[4] By adhering to the detailed experimental procedures, researchers and drug development professionals can confidently certify the purity of their this compound standard.

References

Application Note: Chiral Separation of Guaifenesin and Its Dimeric Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin is a widely used expectorant, acting as a muscle relaxant with mild sedative properties to alleviate discomfort from coughs associated with the common cold and other respiratory illnesses. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-guaifenesin. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the enantioselective analysis of guaifenesin is crucial for ensuring its quality, safety, and efficacy.

Furthermore, during the synthesis and storage of guaifenesin, various impurities can form, including dimeric species, guaiacol, and the β-isomer (2-(2-methoxyphenoxy)propane-1,3-diol). Regulatory bodies require the monitoring and control of these impurities to ensure the purity and stability of the final drug product.

This application note provides detailed protocols for the chiral separation of guaifenesin enantiomers and the analysis of its dimeric and other process-related impurities using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Two distinct HPLC methods are presented to ensure a comprehensive analysis of both the chiral purity of guaifenesin and the profile of its related impurities.

Protocol 1: Chiral Separation of Guaifenesin Enantiomers

This protocol details a reverse-phase HPLC method for the enantioselective analysis of guaifenesin.

Methodology

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector is used.

  • Sample Preparation:

    • Prepare a stock solution of racemic guaifenesin at a concentration of 1 mg/mL in the mobile phase.

    • For the analysis of bulk drug or dosage forms, prepare a sample solution with a nominal concentration of 10-50 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.02% formic acid in water and acetonitrile in a ratio of 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

Protocol 2: Analysis of Dimeric and Other Impurities

This protocol outlines a stability-indicating reverse-phase HPLC method for the quantitative determination of guaifenesin's related compounds, including its dimeric impurity.

Methodology

  • Chromatographic System: An HPLC system with a PDA detector is utilized.

  • Sample and Standard Preparation:

    • Diluent: A mixture of methanol and water.

    • Standard Stock Solutions: Prepare individual stock solutions of guaifenesin, guaifenesin dimer, and other known impurities (e.g., guaiacol, isoguaifenesin) in the diluent at a concentration of 0.4 mg/mL (0.1 mg/mL for guaiacol).

    • System Suitability Solution: Prepare a solution containing 2.0 mg/mL of guaifenesin and 0.01 mg/mL of isoguaifenesin.

    • Sample Solution: For extended-release tablets, grind a sufficient number of tablets to a fine powder. Transfer an accurately weighed portion equivalent to about 10 mg of guaifenesin into a 20-mL volumetric flask, add diluent, sonicate, and dilute to volume. Centrifuge the solution and use the clear supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.02 M potassium dihydrogen phosphate (KH2PO4) buffer (pH adjusted to 3.2 with orthophosphoric acid) and methanol in a 90:10 (v/v) ratio.

    • Mobile Phase B: 0.02 M KH2PO4 buffer (pH 3.2) and methanol in a 10:90 (v/v) ratio.

    • Gradient Program:

      • 0-50 min: 0-40% B

      • 50-52 min: 40-0% B

      • 52-60 min: Hold at 0% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 273 nm.

    • Injection Volume: 10 µL.

Data Presentation

Table 1: Quantitative Data for Chiral Separation of Guaifenesin
AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (R²)
(S)-Guaifenesin~1510-50> 0.999
(R)-Guaifenesin~1610-50> 0.999

Data synthesized from representative chiral separation methods.

Table 2: Quantitative Data for the Analysis of Guaifenesin Impurities
AnalyteLimit of Quantitation (LOQ) (% relative to 2.0 mg/mL Guaifenesin)
Guaiacol0.015%
This compound0.05%
Dianisylglycerol0.05%
Isoguaifenesin (β-isomer)0.25%

Data based on impurity analysis methods for guaifenesin extended-release tablets.

Experimental Workflow and Logical Relationships

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Analysis bulk_drug Bulk Drug Substance or Dosage Form sample_prep Prepare Sample Solution (Extraction, Dilution) bulk_drug->sample_prep stock_solutions Prepare Stock Solutions (Guaifenesin & Impurities) working_standards Prepare Working Standards & System Suitability Solutions stock_solutions->working_standards chiral_hplc Protocol 1: Chiral HPLC (CSP, Isocratic) working_standards->chiral_hplc Inject impurity_hplc Protocol 2: Impurity Profiling HPLC (C18, Gradient) working_standards->impurity_hplc Inject sample_prep->chiral_hplc Inject sample_prep->impurity_hplc Inject chiral_data Quantify Enantiomers (Peak Area, % Enantiomeric Excess) chiral_hplc->chiral_data impurity_data Quantify Impurities (Peak Area, % Impurity) impurity_hplc->impurity_data report Generate Final Report chiral_data->report impurity_data->report

Caption: Workflow for the complete purity analysis of Guaifenesin.

Signaling Pathways and Logical Relationships

The analytical workflow for ensuring the comprehensive quality control of guaifenesin involves two parallel and complementary high-performance liquid chromatography (HPLC) methods. The initial step involves the preparation of sample solutions from the bulk drug substance or the final dosage form, alongside the preparation of standard solutions for both guaifenesin enantiomers and its known impurities, including the dimeric form.

Subsequently, the prepared samples and standards are analyzed using two distinct protocols. The first protocol employs a chiral stationary phase (CSP) under isocratic conditions to achieve the enantioselective separation of (R)- and (S)-guaifenesin. This allows for the determination of the enantiomeric excess and ensures that the stereochemical composition of the drug is within the required specifications.

The second protocol utilizes a conventional C18 stationary phase with a gradient elution program. This method is optimized for the separation of guaifenesin from its process-related and degradation impurities, such as guaiacol, the β-isomer, and the this compound. This analysis provides a comprehensive profile of the impurities present in the sample.

Finally, the data from both chromatographic analyses are processed to quantify the individual enantiomers and impurities. The results are then compiled into a final report that provides a complete picture of the chiral and chemical purity of the guaifenesin sample. This dual-method approach ensures that both the stereochemical integrity and the impurity profile of the drug are rigorously controlled, meeting the stringent requirements of regulatory agencies.

Application Notes: The Role of Guaifenesin Dimer in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guaifenesin, an expectorant widely used in cough and cold formulations, undergoes stringent quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and quantification of impurities that may arise during synthesis or storage. One such impurity is the Guaifenesin dimer, also known as 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol] or Guaifenesin Impurity C.[1] The presence of this and other impurities above acceptable limits can impact the drug's safety profile and therapeutic effect. Therefore, the use of well-characterized impurity reference standards is paramount in pharmaceutical quality control.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Guaifenesin.

Application of this compound as a Reference Standard

The primary application of this compound in pharmaceutical quality control is as a reference standard for the following purposes:

  • Peak Identification: To confirm the identity of the dimer peak in chromatograms of Guaifenesin drug substances and products.

  • Method Validation: To validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for specificity, linearity, accuracy, and precision in quantifying the dimer.

  • Impurity Quantification: To accurately quantify the amount of this compound present in batches of Guaifenesin, ensuring compliance with regulatory limits.

  • Stability Studies: To monitor the formation of the dimer under various stress conditions (e.g., acid, base, oxidation, heat, light) to understand the degradation pathways of Guaifenesin.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound and other related impurities, as established in a validated HPLC method.

Impurity NameLimit of Quantitation (LOQ) (% with respect to 2.0 mg/mL Guaifenesin)
This compound0.05%
Isoguaifenesin0.25%
Guaiacol0.015%
Dianisylglycerol0.05%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a gradient HPLC method for the separation and quantification of Guaifenesin and its related impurities, including this compound.

a. Chromatographic Conditions

ParameterSpecification
Column Waters Symmetry C18, 3.0 mm x 15.0 cm, 3.5 µm
Mobile Phase A 1% v/v Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
18
19
25
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detector Wavelength 276 nm
Injection Volume 5 µL

b. Preparation of Solutions

  • Diluent: Methanol

  • Standard Stock Solutions (0.4 mg/mL): Individually prepare stock solutions of USP Guaifenesin RS, USP Isoguaifenesin RS, this compound, and dianisylglycerol by dissolving the appropriate amount of each standard in the Diluent.

  • Guaiacol Stock Solution (0.1 mg/mL): Prepare a stock solution of USP Guaiacol RS by dissolving the appropriate amount in the Diluent.

  • System Suitability Solution: Prepare a solution containing 2.0 mg/mL of USP Guaifenesin RS and 0.01 mg/mL of USP Isoguaifenesin RS in the Diluent.

  • Standard Solution: Prepare a solution containing 4 µg/mL of Guaifenesin, 30 µg/mL of Isoguaifenesin, 0.6 µg/mL of Guaiacol, 4 µg/mL of this compound, and 4 µg/mL of dianisylglycerol by diluting the respective stock solutions with the Diluent.

  • Sample Solution (for drug substance): Accurately weigh and dissolve about 20 mg of the Guaifenesin sample in 10 mL of the Diluent.

  • Sample Solution (for extended-release tablets): Grind not fewer than 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to about 40 mg of Guaifenesin, transfer to a 20-mL volumetric flask, add about 15 mL of Diluent, sonicate for at least 10 minutes, and then dilute to volume with Diluent. Centrifuge a portion of this solution and use the clear supernatant.

c. System Suitability

Inject the System Suitability Solution. The resolution between the Guaifenesin and Isoguaifenesin peaks should be not less than 2.0.

d. Procedure

Inject the Diluent (as a blank), the Standard Solution, and the Sample Solution into the chromatograph. Record the chromatograms and measure the peak areas.

e. Calculation

Calculate the percentage of this compound in the sample using the following formula:

% Dimer = (Area_Dimer_Sample / Area_Dimer_Standard) * (Conc_Dimer_Standard / Conc_Sample) * 100

Where:

  • Area_Dimer_Sample is the peak area of the dimer in the Sample Solution.

  • Area_Dimer_Standard is the peak area of the dimer in the Standard Solution.

  • Conc_Dimer_Standard is the concentration of the dimer in the Standard Solution.

  • Conc_Sample is the nominal concentration of Guaifenesin in the Sample Solution.

Visualizations

pharmaceutical_qc_workflow cluster_0 Quality Control Laboratory cluster_1 Reference Standard Management raw_material Receipt of Guaifenesin Raw Material sampling Sampling and Sample Preparation raw_material->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis and Impurity Quantification hplc_analysis->data_analysis specification_check Comparison with Specification Limits data_analysis->specification_check batch_release Batch Release / Rejection specification_check->batch_release Decision ref_standard This compound Reference Standard standard_prep Preparation of Standard Solution ref_standard->standard_prep standard_prep->hplc_analysis Calibration & Identification

Caption: Workflow for Pharmaceutical Quality Control Using an Impurity Reference Standard.

dimer_formation cluster_reaction Etherification Reaction guaifenesin1 Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) dimer This compound (1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]) guaifenesin1->dimer guaifenesin2 Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) guaifenesin2->dimer water H₂O

Caption: Proposed Formation Pathway of this compound from Guaifenesin.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for Guaifenesin dimer in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting peak tailing for Guaifenesin and its related substances, including potential dimers, in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor (As) is greater than 1.2, although for many assays, peaks with an As up to 1.5 are acceptable.[1] It manifests as an asymmetrical peak with a "tail" extending from the peak apex towards the baseline. This distortion can compromise resolution, accuracy, and the overall reliability of quantification.[2]

Q2: What are the common causes of peak tailing for Guaifenesin?

A2: The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[1][3] For a polar compound like Guaifenesin, this commonly involves secondary interactions with the stationary phase. Key causes include:

  • Silanol Interactions: Unwanted interactions between the polar functional groups of Guaifenesin and free silanol groups on the silica-based stationary phase.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions. For neutral compounds like Guaifenesin, maintaining a consistent and appropriate pH is crucial for good peak shape.

  • Column Issues: Problems such as a void at the column inlet, a contaminated or blocked frit, or general column degradation can cause peak distortion.[1]

  • Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak asymmetry.

Q3: How does the Guaifenesin dimer affect chromatography?

A3: A this compound, being a larger molecule, would likely be more retained and have a longer retention time than the monomer. If the dimer is present as an impurity and is not well-resolved from the main Guaifenesin peak, it can contribute to the appearance of peak tailing or a shoulder on the main peak. The chromatographic conditions need to be optimized to ensure baseline separation of Guaifenesin from all related impurities, including any dimers.

Q4: Can the sample solvent cause peak tailing?

A4: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including tailing or fronting. It is always recommended to dissolve the sample in the initial mobile phase whenever possible.

Troubleshooting Guides

Problem: Tailing of the Guaifenesin Peak

Below are systematic troubleshooting steps to identify and resolve peak tailing issues with Guaifenesin and its related substances.

A logical approach to troubleshooting is crucial. The following diagram illustrates a step-by-step workflow to diagnose the cause of peak tailing.

G cluster_physical Physical Troubleshooting cluster_chemical Chemical Troubleshooting start Peak Tailing Observed for This compound check_all_peaks Do all peaks in the chromatogram show tailing? start->check_all_peaks check_neutral Inject a neutral, non-polar compound (e.g., Toluene). Does it tail? check_all_peaks->check_neutral No physical_problem Likely a Physical/Instrumental Issue: - Check for column void - Inspect tubing and fittings for dead volume - Check for leaks - Flush the column check_all_peaks->physical_problem Yes check_neutral->physical_problem Yes chemical_problem Likely a Chemical/Method Issue: Proceed to Method Optimization check_neutral->chemical_problem No end Peak Shape Improved physical_problem->end column_remedies Physical Issue Remedies physical_problem->column_remedies optimize_ph Adjust Mobile Phase pH (e.g., test pH 3.0, 4.5, 7.0) chemical_problem->optimize_ph method_remedies Chemical Issue Remedies chemical_problem->method_remedies change_buffer Modify Buffer Concentration (e.g., 10mM, 25mM, 50mM) optimize_ph->change_buffer change_column Use a Different Column (e.g., End-capped, different vendor) change_buffer->change_column change_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Data Presentation: Impact of Method Parameters on Peak Shape

The following tables summarize how different HPLC parameters can affect the peak shape of Guaifenesin. This data is compiled from typical observations in reversed-phase chromatography.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Tailing Factor (As) for GuaifenesinRationale
< 3.0 NeutralProtonated (Si-OH)1.0 - 1.2 Suppresses ionization of silanol groups, minimizing secondary interactions.[2][3]
3.0 - 7.0 NeutralPartially Ionized (SiO⁻)> 1.3 Increased interaction between the analyte and ionized silanols.
> 7.0 NeutralFully Ionized (SiO⁻)> 1.5 Strong secondary interactions are likely, leading to significant tailing.

Table 2: Troubleshooting Guide for Peak Tailing

ObservationPotential CauseRecommended Action
All peaks tail Physical Issue: Column void, extra-column volume, blocked frit.1. Reverse flush the column (if permissible). 2. Replace the column inlet frit. 3. Use shorter, narrower ID tubing. 4. Check for leaks.
Only Guaifenesin/dimer peak tails Chemical Issue: Secondary interactions with stationary phase.1. Adjust Mobile Phase pH: Lower the pH to ~3.0 using a suitable buffer (e.g., phosphate or acetate). 2. Increase Buffer Strength: Try increasing the buffer concentration (e.g., from 10mM to 25mM or 50mM). 3. Change Column: Switch to a high-purity, end-capped C18 column or a column with a different stationary phase.
Peak tailing worsens over time Column Contamination/Degradation: Buildup of sample matrix on the column.1. Implement a column washing procedure after each batch. 2. Use a guard column to protect the analytical column. 3. Ensure the mobile phase pH is within the stable range for the column.
Tailing with high concentration samples Mass Overload: Exceeding the column's sample capacity.1. Dilute the sample. 2. Reduce the injection volume.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for symmetrical Guaifenesin peak shape.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 3.2): Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.2 with phosphoric acid.[2][3] Mix with an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 60:40 aqueous:organic).

    • Mobile Phase B (pH 4.5): Prepare a 20mM potassium phosphate buffer and adjust the pH to 4.5. Mix with the same organic modifier in the same ratio.

    • Mobile Phase C (pH 7.0): Prepare a 20mM potassium phosphate buffer and adjust the pH to 7.0. Mix with the same organic modifier in the same ratio.

  • System Equilibration:

    • Install a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a standard solution of Guaifenesin (and dimer if available).

    • Record the chromatogram and calculate the tailing factor for the Guaifenesin peak.

  • Repeat:

    • Flush the system and re-equilibrate with Mobile Phase B. Repeat the analysis.

    • Flush the system and re-equilibrate with Mobile Phase C. Repeat the analysis.

  • Evaluation:

    • Compare the tailing factors obtained at the different pH values to determine the optimal condition.

Protocol 2: Column Performance Evaluation

Objective: To diagnose if the column is the source of peak tailing.

Methodology:

  • Initial Analysis:

    • Run the standard Guaifenesin analysis on the suspect column and record the tailing factor.

  • Inject a Neutral Marker:

    • Prepare a solution of a neutral, non-polar compound (e.g., toluene or uracil) in the mobile phase.

    • Inject the neutral marker.

    • Evaluation: If the neutral marker's peak also tails, it strongly suggests a physical problem with the column (e.g., a void) or the system (extra-column volume). If the neutral marker has a symmetrical peak, the tailing of Guaifenesin is likely due to chemical interactions.

  • Column Replacement:

    • Replace the suspect column with a new, high-quality end-capped C18 column of the same dimensions.

    • Equilibrate the system with the new column.

  • Re-analysis:

    • Inject the Guaifenesin standard solution.

    • Evaluation: If the peak shape improves significantly, the original column was the cause of the problem. If the peak tailing persists, the issue lies with the method (e.g., mobile phase) or other instrumental factors.

G start Start: Column Performance Test step1 Analyze Guaifenesin Standard on Suspect Column start->step1 step2 Inject Neutral Marker (e.g., Toluene) step1->step2 decision Does Neutral Marker Tail? step2->decision path1 Physical Issue: - Column Void - Blocked Frit - System Dead Volume decision->path1 Yes path2 Chemical Interaction Issue decision->path2 No step3 Replace with New, End-Capped Column path2->step3 step4 Re-analyze Guaifenesin Standard step3->step4 decision2 Is Peak Shape Improved? step4->decision2 end1 Problem Solved: Original Column was Faulty decision2->end1 Yes end2 Problem Persists: Investigate Mobile Phase or System decision2->end2 No

Caption: Workflow for evaluating column performance.

References

How to improve sensitivity for detecting low levels of Guaifenesin dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for detecting low levels of Guaifenesin dimer.

Troubleshooting Guide: Enhancing this compound Detection Sensitivity

This guide addresses common issues encountered during the detection of low levels of this compound.

Problem Potential Cause Recommended Solution
Low Signal Intensity or Poor Sensitivity Suboptimal Detector Settings: The detector wavelength or mass transition may not be optimized for the this compound.[1]- UV Detection: Ensure the detection wavelength is set appropriately, for example, at 276 nm.[2][3] - Mass Spectrometry (MS): Optimize MS parameters, including ionization source, collision energy, and selected reaction monitoring (SRM) transitions for the this compound.
Inadequate Sample Concentration: The concentration of the this compound in the prepared sample is below the limit of detection (LOD) or limit of quantification (LOQ) of the method.- Increase the initial sample weight or volume. A nominal sample concentration of 2.0 mg/mL of Guaifenesin is suggested for impurity testing.[2][3] - Employ sample enrichment techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the dimer.
Column Degradation: The analytical column may be contaminated or have lost its efficiency over time, leading to broader peaks and reduced signal height.[1]- Column Flushing: Flush the column with a strong solvent to remove contaminants.[1] - Column Replacement: If flushing does not restore performance, replace the column with a new one of the same type.
Mobile Phase Issues: The composition or pH of the mobile phase may not be optimal for the separation and elution of the this compound.- pH Adjustment: Optimize the pH of the aqueous component of the mobile phase. For example, a mobile phase containing 0.02 M KH2PO4 at pH 3.2 has been used successfully.[4] - Organic Modifier: Adjust the gradient or isocratic percentage of the organic solvent (e.g., acetonitrile or methanol) to ensure proper retention and peak shape for the dimer.
High Baseline Noise Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated HPLC/UPLC system can lead to a noisy baseline, which can mask low-level peaks.- Use High-Purity Solvents: Always use HPLC or MS-grade solvents and freshly prepared mobile phases.[1] - System Cleaning: Flush the entire system, including the pump, injector, and detector, with appropriate cleaning solutions.
Detector Lamp Issues (UV): An aging or failing detector lamp can result in increased noise.- Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.[1]- Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.- Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, it should be weaker than the mobile phase.
Secondary Interactions: The this compound may be interacting with active sites on the column packing material.- Consider using a column with end-capping or a different stationary phase chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Quantification (LOQ) for this compound?

A1: The LOQ for this compound can be as low as 0.05% with respect to a Guaifenesin sample concentration of 2.0 mg/mL.[2][3]

Q2: How can I confirm that my system is sensitive enough for the analysis?

A2: Prepare a "Sensitivity Solution" containing the this compound at its LOQ concentration. The signal-to-noise ratio for the dimer peak should be at least 10.[3]

Q3: What are the recommended chromatographic conditions for detecting this compound?

A3: A gradient reverse-phase HPLC or UPLC method is commonly used. Please refer to the detailed experimental protocols below for specific examples.

Q4: How should I prepare my sample from a solid dosage form?

A4: To prepare a sample from tablets, grind a sufficient number of tablets to a fine powder. Weigh a portion of the powder equivalent to a target concentration of Guaifenesin (e.g., 40 mg), and dissolve it in a suitable diluent (e.g., methanol) in a volumetric flask. Sonicate to ensure complete dissolution, then centrifuge to remove undissolved excipients.[3]

Q5: Are there more sensitive alternatives to UV detection?

A5: Yes, tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity for detecting low levels of impurities like the this compound.[5][6] UPLC-MS/MS methods have been developed for the quantification of Guaifenesin in human plasma with very low detection limits.[7]

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Detection

ParameterConditionReference
Column Waters Symmetry C18, 3.0 mm x 15.0 cm, 3.5 µm[2]
Mobile Phase A 10 mL glacial acetic acid in 990 mL water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 25°C[2]
Detection Wavelength 276 nm[2]
Injection Volume 5 µL[2]

Table 2: UPLC-MS/MS Parameters for Guaifenesin Detection (as a proxy for dimer)

ParameterConditionReference
Column Kinetex C18, 2.6 µm, 50 mm x 4.6 mm[7]
Mobile Phase Methanol: Water (95:5, v/v)[7]
Flow Rate 1 mL/min[7]
Ionization Mode Positive-ion electrospray ionization (ESI+)[7]
MS/MS Transition (Guaifenesin) m/z 199 -> 125[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Organic Impurities in Guaifenesin Extended-Release Tablets[2]
  • Preparation of Solutions:

    • Solution A: Mix 10 mL of glacial acetic acid with 990 mL of water.

    • Solution B: Acetonitrile.

    • Diluent: Methanol.

    • Individual Stock Solutions (0.4 mg/mL): Dissolve an appropriate amount of this compound standard in the Diluent.

    • Standard Solution: Prepare a solution containing 4 µg/mL of this compound by diluting the stock solution.

    • Sample Solution (2.0 mg/mL Guaifenesin):

      • Grind at least 20 Guaifenesin Extended-Release Tablets to a fine powder.

      • Transfer a weighed portion equivalent to about 40 mg of Guaifenesin to a 20-mL volumetric flask.

      • Add approximately 16 mL of Diluent and sonicate for at least 10 minutes.

      • Dilute to volume with Diluent and mix well.

      • Centrifuge a portion of the solution at 3750 rpm for at least 10 minutes. Use the clear supernatant for analysis.

  • Chromatographic System:

    • Use an HPLC system equipped with a PDA detector.

    • Column: Waters Symmetry C18, 3.0-mm x 15.0-cm, 3.5 µm.

    • Column Temperature: 25°C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Detection: 276 nm.

    • Gradient Program:

      Time (min) % Solution A % Solution B
      0 80 20
      2 80 20
      18 50 50
      19 80 20

      | 25 | 80 | 20 |

  • Analysis:

    • Inject the Standard solution and the Sample solution into the chromatograph.

    • Record the chromatograms and compare the peak response of the this compound in the Sample solution to that in the Standard solution.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Grind Tablets and Dissolve in Diluent sonicate Sonicate to Dissolve sample_prep->sonicate centrifuge Centrifuge to Remove Excipients sonicate->centrifuge hplc_separation Chromatographic Separation centrifuge->hplc_separation standard_prep Prepare Dimer Standard Solution standard_prep->hplc_separation ms_detection Mass Spectrometric Detection hplc_separation->ms_detection peak_integration Peak Integration and Quantification ms_detection->peak_integration result_reporting Result Reporting peak_integration->result_reporting

Caption: Experimental workflow for the detection of this compound.

troubleshooting_workflow start Low Sensitivity for this compound check_system Check System Suitability (Sensitivity Solution S/N > 10?) start->check_system check_detector Optimize Detector Settings (Wavelength / MS Parameters) check_system->check_detector No end_ok Sensitivity Improved check_system->end_ok Yes check_sample_prep Review Sample Preparation (Increase Concentration?) check_detector->check_sample_prep check_mobile_phase Optimize Mobile Phase (pH, Organic %) check_sample_prep->check_mobile_phase check_column Evaluate Column Performance (Flush or Replace) check_mobile_phase->check_column check_column->end_ok

References

Resolving co-elution of Guaifenesin dimer with other impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Guaifenesin and its related impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, particularly the co-elution of the Guaifenesin dimer with other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Guaifenesin?

A1: Common process-related impurities and degradation products of Guaifenesin include Guaifenesin β-isomer (Isoguaifenesin), Guaiacol, and the this compound.[1][2] Dianisylglycerol has also been mentioned as a related impurity.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can lead to the formation of other degradation products.[1][3][4][5][6]

Q2: Why is it crucial to separate the this compound from other impurities?

A2: Regulatory guidelines require the accurate identification and quantification of all impurities in a drug substance and product to ensure its safety and efficacy. Co-elution of the this compound with another impurity can lead to inaccurate quantification of both, potentially masking an impurity that exceeds its specification limit. This can result in out-of-specification (OOS) results and regulatory compliance issues.

Q3: What initial steps can I take if I suspect co-elution of the this compound?

A3: If you suspect co-elution, the first step is to perform peak purity analysis using a photodiode array (PDA) detector.[1][3][4] A non-homogenous peak indicates the presence of more than one component. Additionally, reviewing the forced degradation data can help identify potential degradants that might be co-eluting with the dimer.[1][4]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of the this compound with other impurities during HPLC analysis.

Issue: A single, broad, or asymmetrical peak is observed where the this compound is expected, suggesting co-elution.

Logical Troubleshooting Workflow

Coelution_Troubleshooting cluster_optimization start Suspected Co-elution of This compound pda_check Perform Peak Purity Analysis (PDA Detector) start->pda_check is_pure Is the peak pure? pda_check->is_pure coelution_confirmed Co-elution Confirmed is_pure->coelution_confirmed No no_coelution No Co-elution Detected. Consider other issues (e.g., peak shape problems). is_pure->no_coelution Yes method_optimization Method Optimization mobile_phase Modify Mobile Phase coelution_confirmed->mobile_phase gradient Adjust Gradient Program mobile_phase->gradient column_chem Change Column Chemistry gradient->column_chem other_params Vary Other Parameters (pH, Temperature, Flow Rate) column_chem->other_params verification Verify Resolution and Validate other_params->verification

Caption: Troubleshooting workflow for suspected co-elution of the this compound.

Step 1: Confirm Co-elution

As a first step, it's essential to confirm that the observed peak indeed represents multiple co-eluting compounds.

  • Methodology:

    • Analyze the sample using an HPLC system equipped with a PDA detector.

    • Integrate the suspect peak.

    • Perform a peak purity analysis across the entire peak.

  • Expected Outcome: If the peak is impure, the peak purity algorithm will fail, indicating the presence of co-eluting species. Several stability-indicating methods for Guaifenesin utilize PDA detection to ensure peak homogeneity.[1][4][7]

Step 2: Method Optimization for Improved Resolution

Once co-elution is confirmed, the chromatographic method needs to be optimized to separate the this compound from the interfering impurity. The following parameters can be adjusted:

  • a) Mobile Phase Composition:

    • Rationale: Altering the organic modifier (e.g., acetonitrile vs. methanol) or the ratio of the aqueous to the organic phase can change the selectivity of the separation.

    • Action:

      • If using acetonitrile, try substituting it with methanol, or vice versa.[3][8]

      • Systematically vary the proportion of the organic solvent in the mobile phase.

  • b) Gradient Profile:

    • Rationale: A shallower gradient can increase the separation between closely eluting peaks.

    • Action: Decrease the rate of change of the mobile phase composition over time. For instance, if the gradient is from 10% to 90% organic over 20 minutes, try extending the gradient time to 30 minutes or more. Several published methods for Guaifenesin and its impurities utilize a gradient elution.[3][9]

  • c) pH of the Aqueous Phase:

    • Rationale: The ionization state of acidic or basic impurities can be altered by changing the pH of the mobile phase, which in turn affects their retention time.

    • Action: Adjust the pH of the aqueous buffer by ±0.2 to ±0.5 units and observe the impact on resolution. A common pH for Guaifenesin analysis is around 3.2.[2][3]

  • d) Column Chemistry:

    • Rationale: Different stationary phases offer different selectivities. If a C18 column is being used, switching to a different chemistry can resolve the co-elution.

    • Action:

      • Consider a phenyl-hexyl or a cyano column for alternative selectivity.

      • Switching to a column with a different particle size or from a different manufacturer can also be effective. A Waters Symmetry C18 column has been shown to be effective for separating Guaifenesin and its impurities.[3][4]

  • e) Temperature:

    • Rationale: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, sometimes improving resolution.

    • Action: Vary the column temperature by ±5°C. A typical operating temperature is 25°C.[3][4]

Experimental Workflow for Method Optimization

Method_Development_Workflow start Confirmed Co-elution ofat One-Factor-at-a-Time (OFAT) - Mobile Phase Ratio - Gradient Slope - pH start->ofat doe Design of Experiments (DoE) (for complex interactions) ofat->doe select_column Select Alternative Column (if OFAT/DoE is insufficient) doe->select_column final_method Optimized Method with Sufficient Resolution select_column->final_method validation Method Validation (as per ICH guidelines) final_method->validation

Caption: A workflow for optimizing an HPLC method to resolve co-eluting peaks.

Data Presentation

Table 1: Example HPLC Method Parameters for Guaifenesin and Impurity Analysis

ParameterMethod AMethod B
Column Waters Symmetry C18 (150 mm x 4.6 mm), 5 µmWaters Symmetry C18 (15.0 cm x 3.0 mm), 3.5 µm
Mobile Phase A 0.02 M KH₂PO₄ (pH 3.2) and Methanol (90:10 v/v)0.1% Acetic Acid in Water
Mobile Phase B 0.02 M KH₂PO₄ (pH 3.2) and Methanol (10:90 v/v)Acetonitrile
Gradient Time(min)/%B: 0/0, 50/40, 52/0, 60/0Time(min)/%B: 0/15, 20/70, 21/15, 25/15
Flow Rate 0.8 mL/min0.5 mL/min
Column Temp. 25°C25°C
Detection 273 nm276 nm
Reference [3][4]

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaReference
Resolution ≥ 2.0 between Guaifenesin and adjacent peaks; ≥ 1.5 between other peaks[1][4]
Tailing Factor Not more than 2.0[3]
Correlation Coefficient (r) ≥ 0.999[1][4]
Recovery 98.0% to 102.0%[8][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products that could co-elute with known impurities.[1][4]

  • Acid Degradation: Dissolve Guaifenesin in 1N HCl and heat at 60°C for 8 hours.[6]

  • Base Degradation: Dissolve Guaifenesin in 1N NaOH and heat at 60°C for 8 hours.[6]

  • Oxidative Degradation: Dissolve Guaifenesin in a 10% v/v solution of hydrogen peroxide in methanol and keep at room temperature for 8 hours.[6]

  • Thermal Degradation: Expose solid Guaifenesin powder to 60°C for 8 hours.[6]

  • Photolytic Degradation: Expose a solution of Guaifenesin to direct sunlight for 24 hours.[6]

  • Analysis: Neutralize the acidic and basic solutions before injection. Analyze all stressed samples using the developed HPLC method.

Protocol 2: Preparation of Standard and Sample Solutions

  • Diluent Preparation: Use a mixture of Milli-Q water and acetonitrile (20:80 v/v) as the diluent.[2]

  • Standard Stock Solution: Prepare a stock solution of Guaifenesin at a concentration of approximately 0.24 mg/mL in the diluent.[2]

  • Working Standard Solution: Dilute the stock solution to a working concentration of 12 µg/mL.[2]

  • Sample Solution (from tablets): a. Weigh and finely powder a representative number of tablets. b. Transfer a portion of the powder equivalent to 600 mg of Guaifenesin into a suitable volumetric flask. c. Add the diluent, sonicate for 10 minutes to dissolve, and then dilute to the final volume to achieve a concentration of 2.4 mg/mL.[2] d. Centrifuge the solution at 4000 rpm for 10 minutes and use the supernatant for analysis.[2]

References

Technical Support Center: Analysis of Guaifenesin Dimer in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Guaifenesin dimer in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of the this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the analysis of the this compound, excipients from the formulation (e.g., polymers, binders, lubricants) can co-elute with the dimer and either suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[1] Ion suppression is the more common phenomenon.[3]

Q2: Which common pharmaceutical excipients are known to cause matrix effects in LC-MS analysis?

A2: While specific data for this compound is limited, general knowledge suggests that certain types of excipients are more likely to cause matrix effects. These include:

  • Polymers: Hydroxypropyl methylcellulose (HPMC), povidone (PVP), and polyethylene glycol (PEG) can leach into the sample preparation and cause ion suppression.[2]

  • Surfactants: Polysorbates (e.g., Tween 80) and sodium lauryl sulfate can significantly affect ionization.

  • Inorganic salts and buffers: High concentrations of salts can lead to ion suppression.

  • Lubricants: While generally present in small amounts, lubricants like magnesium stearate can potentially contribute to matrix effects.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: A solution of the this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline at the retention time of the dimer indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of the this compound in a neat solution is compared to its response when spiked into a blank matrix extract. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[4]

Q4: What are the regulatory expectations regarding the evaluation of matrix effects for impurity analysis?

A4: Regulatory agencies like the FDA and EMA expect that bioanalytical method validation includes a thorough investigation of matrix effects to ensure the accuracy, precision, and reliability of the data. This includes demonstrating that the matrix does not interfere with the quantification of the analyte of interest.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) for this compound Secondary Silanol Interactions: Residual silanol groups on the HPLC column interacting with the analyte.- Lower the mobile phase pH (e.g., to pH 3) to suppress silanol ionization.[5] - Add a competing base like triethylamine (TEA) to the mobile phase. - Use a column with a highly deactivated stationary phase (end-capped).
Column Overload: Injecting too much sample mass onto the column.- Dilute the sample. - Reduce the injection volume.
Column Contamination: Buildup of matrix components on the column frit or head.- Backflush the column. - Use a guard column and replace it regularly.
Inconsistent or Non-Reproducible Dimer Concentrations Variable Matrix Effects: Differences in the composition of the matrix between samples.- Implement a more robust sample preparation method to remove interferences (e.g., solid-phase extraction). - Use a stable isotope-labeled internal standard for the this compound if available.
Incomplete Extraction from the Formulation Matrix: The dimer is not being fully extracted from the tablet or capsule.- Increase sonication time or use a more vigorous extraction technique. - Optimize the extraction solvent.
Significant Ion Suppression Observed Co-eluting Matrix Components: Excipients from the formulation are eluting at the same time as the this compound.- Chromatographic Optimization: Modify the gradient profile to separate the dimer from interfering peaks. - Sample Preparation:     - Dilution: A simple first step is to dilute the sample extract to reduce the concentration of matrix components.[6]     - Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts the dimer while leaving interfering excipients in the aqueous phase.[2]     - Solid-Phase Extraction (SPE): Choose an SPE sorbent that retains the dimer while allowing matrix components to be washed away.[2]
Ionization Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source.- Clean the ion source according to the manufacturer's instructions.

Data Presentation: Representative Matrix Effects of Common Excipients

The following table provides a conceptual overview of potential matrix effects from common pharmaceutical excipients on the LC-MS/MS analysis of this compound. The values are illustrative and serve to demonstrate how to quantify and report matrix effects. Actual values will vary depending on the specific analytical method and formulation.

ExcipientConcentration in FormulationMatrix Effect (%) on this compound SignalInterpretation
Hydroxypropyl Methylcellulose (HPMC)5 - 20%75%Moderate Ion Suppression
Povidone (PVP)2 - 10%82%Mild Ion Suppression
Magnesium Stearate0.5 - 2%95%Minimal Ion Suppression
Microcrystalline Cellulose (MCC)20 - 50%98%Negligible Effect
Tablet Film Coating (e.g., Opadry®)1 - 3%88%Mild Ion Suppression

Experimental Protocols

Sample Preparation for Guaifenesin Extended-Release Tablets

This protocol is adapted from the USP informational document for the analysis of Guaifenesin and its impurities.[3][7]

  • Tablet Grinding: Weigh and finely powder not fewer than 20 Guaifenesin Extended-Release Tablets.

  • Sample Weighing: Accurately weigh a portion of the powder equivalent to about 40 mg of Guaifenesin.

  • Extraction:

    • Transfer the weighed powder to a 20 mL volumetric flask.

    • Add approximately 16 mL of methanol (as the diluent).

    • Sonicate for at least 10 minutes to ensure complete extraction.

  • Dilution: Dilute to volume with methanol and mix well.

  • Centrifugation: Centrifuge a portion of the solution at 3750 rpm for at least 10 minutes.

  • Analysis: Use the clear supernatant for injection into the LC-MS system.

HPLC-UV Method for Guaifenesin and Impurities

This method is a starting point and may require optimization for LC-MS analysis.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 276 nm (for method development, can be switched to MS detection)

  • Injection Volume: 10 µL

LC-MS/MS Parameters for this compound
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transition:

    • Precursor Ion (Q1): To be determined based on the dimer's mass

    • Product Ion (Q3): To be determined by fragmentation analysis

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: Optimize for the specific instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Grind Grind Tablets Weigh Weigh Powder Grind->Weigh Extract Extract with Methanol Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge HPLC HPLC Separation Centrifuge->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects Start Inconsistent/Inaccurate Results? AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Present? AssessME->ME_Present OptimizeChroma Optimize Chromatography (e.g., change gradient) ME_Present->OptimizeChroma Yes NoME No Significant Matrix Effect. Investigate other causes. ME_Present->NoME No OptimizeSamplePrep Optimize Sample Prep (Dilution, LLE, SPE) OptimizeChroma->OptimizeSamplePrep UseIS Use Isotope-Labeled Internal Standard OptimizeSamplePrep->UseIS Revalidate Revalidate Method UseIS->Revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Improving reproducibility of Guaifenesin dimer quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Guaifenesin dimer quantification.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its quantification important?

A1: The this compound is a potential impurity that can form during the synthesis or storage of Guaifenesin.[1] Its quantification is crucial for ensuring the purity, safety, and efficacy of pharmaceutical formulations containing Guaifenesin, as regulatory bodies require strict control of impurities.[2][3][4]

Q2: What are the common analytical techniques used for quantifying the this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for quantifying the this compound and other related substances.[1][2][3][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation and structural elucidation of the dimer.[6][7]

Q3: Under what conditions is the this compound likely to form?

A3: Forced degradation studies indicate that Guaifenesin can degrade under various stress conditions, including acidic and basic hydrolysis, oxidation, and exposure to heat and light.[4][8][9] While the exact mechanism of dimer formation is not extensively detailed in the provided literature, it is considered a potential degradation product that needs to be monitored.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of the this compound.

Issue 1: Poor chromatographic resolution between Guaifenesin and its dimer.

  • Possible Cause: Inadequate mobile phase composition or column chemistry.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. A gradient elution may be necessary to achieve better separation.[3][4]

    • Adjust pH: Modify the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.

    • Change Column: If optimizing the mobile phase is insufficient, consider using a different column with an alternative stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to exploit different separation mechanisms.

Issue 2: Inconsistent peak areas or retention times for the this compound.

  • Possible Cause: System instability, improper sample preparation, or issues with the mobile phase.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting samples.

    • Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is properly degassed. The stability of the mobile phase can be checked by injecting a freshly prepared sample at different time intervals (e.g., 0, 24, and 48 hours).[2][3]

    • Sample Stability: Evaluate the stability of Guaifenesin and its dimer in the chosen diluent. Samples should be analyzed promptly after preparation or stored under conditions that prevent degradation.[3]

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause fluctuations in pressure and flow rate, leading to variable retention times.

Issue 3: Low sensitivity or inability to detect the this compound.

  • Possible Cause: Low concentration of the dimer, inappropriate detection wavelength, or sample matrix effects.

  • Troubleshooting Steps:

    • Optimize Detection Wavelength: While Guaifenesin is often detected around 273-276 nm, the dimer may have a different optimal wavelength.[1][3] Use a photodiode array (PDA) detector to scan a wide range of wavelengths and identify the absorbance maximum for the dimer peak.

    • Increase Sample Concentration: If permissible, increase the concentration of the sample being injected to bring the dimer peak above the limit of detection.

    • Sample Clean-up: If matrix effects are suspected, employ a sample preparation technique such as solid-phase extraction (SPE) to remove interfering components before HPLC analysis.

Experimental Protocols

1. Sample Preparation for Forced Degradation Studies

This protocol is designed to intentionally degrade Guaifenesin to generate impurities, including the dimer, for analytical method development and validation.

  • Acid Hydrolysis: Dissolve 20 mg of Guaifenesin in 10 ml of 1N HCl in methanol. Heat at 60°C for 12 hours.[4][8]

  • Base Hydrolysis: Dissolve 20 mg of Guaifenesin in 10 ml of 1N NaOH in methanol. Heat at 60°C for 12 hours.[4][8]

  • Oxidative Degradation: Dissolve 20 mg of Guaifenesin in 10 ml of 10% (v/v) hydrogen peroxide in methanol. Keep at room temperature for 12 hours.[4][8]

  • Thermal Degradation: Place powdered Guaifenesin at 105°C for 24 hours.[4]

  • Photolytic Degradation: Expose a solution of Guaifenesin to direct sunlight for 24 hours.[8]

2. RP-HPLC Method for Guaifenesin and Impurity Quantification

The following is a representative gradient RP-HPLC method adapted from validated procedures for the analysis of Guaifenesin and its related substances.[3][4]

ParameterSpecification
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.02 M KH2PO4 (pH 3.2) : Methanol (90:10 v/v)[3]
Mobile Phase B 0.02 M KH2PO4 (pH 3.2) : Methanol (10:90 v/v)[3]
Gradient Program Time (min)
0
15
25
30
35
Flow Rate 0.8 mL/min[3]
Column Temperature 25°C[3]
Detection Wavelength 273 nm[3]
Injection Volume 10 µL
Diluent Milli-Q water and acetonitrile (20:80 v/v)[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Guaifenesin Sample degradation Forced Degradation (Acid, Base, Oxidative, etc.) start->degradation Optional dissolution Dissolution in Diluent start->dissolution degradation->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (273 nm) separation->detection integration Peak Integration detection->integration quantification Quantification of Dimer integration->quantification report Reporting Results quantification->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_system System Checks issue Poor Peak Resolution adjust_organic Adjust Organic:Aqueous Ratio issue->adjust_organic adjust_ph Modify pH of Aqueous Phase issue->adjust_ph change_column Use Different Column Chemistry issue->change_column check_leaks Inspect for System Leaks issue->check_leaks If retention time is unstable fresh_mp Prepare Fresh Mobile Phase adjust_organic->fresh_mp adjust_ph->fresh_mp check_temp Verify Column Temperature change_column->check_temp equilibrate Ensure System Equilibration check_leaks->equilibrate

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Analysis of Guaifenesin and its Dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the column selection and troubleshooting for the chromatographic analysis of Guaifenesin and its dimer.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for the analysis of Guaifenesin and its dimer?

A1: The most frequently used columns are reversed-phase (RP) columns, particularly C18 columns.[1][2][3][4][5][6] These columns provide good retention and separation for Guaifenesin and its related impurities based on their hydrophobicity.

Q2: Are there alternative column chemistries available for challenging separations of Guaifenesin and its impurities?

A2: Yes, for complex mixtures or to achieve different selectivity, mixed-mode columns (reversed-phase and cation-exchange) and core-shell columns can be utilized.[7] Mixed-mode columns are advantageous for separating compounds with a wide range of polarities and ionic characteristics, which can be present in Guaifenesin formulations.[7] Core-shell columns offer high efficiency and resolution, which can be beneficial for separating closely eluting impurities.[7]

Q3: What are the typical mobile phases used for the separation of Guaifenesin and its dimer?

A3: Typical mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate buffer, acetic acid solution) and an organic modifier like acetonitrile or methanol.[1][2][3][4][6] The choice of buffer and its pH, as well as the organic modifier and its proportion, are critical for achieving optimal separation.

Q4: What detection wavelength is commonly used for the analysis of Guaifenesin and its dimer?

A4: The UV detection wavelength for Guaifenesin and its related substances is typically in the range of 271 nm to 276 nm.[2][5][8] However, other wavelengths such as 228 nm, 232 nm, and 255 nm have also been reported.[1][6] It is recommended to determine the optimal wavelength based on the UV spectra of all compounds of interest.

Troubleshooting Guide

Problem 1: Poor resolution between Guaifenesin and its dimer.

  • Possible Cause: The column selectivity may not be optimal for separating these structurally similar compounds.

  • Solution:

    • Optimize Mobile Phase: Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution.

    • Change Organic Modifier: If using acetonitrile, consider switching to methanol, or vice-versa. This can alter the selectivity of the separation.

    • Adjust pH: Modify the pH of the aqueous portion of the mobile phase. This can affect the ionization state of the analytes and the stationary phase, thereby influencing retention and selectivity.

    • Consider a Different Column: If mobile phase optimization is insufficient, select a column with a different stationary phase. A C18 column from a different manufacturer can offer different selectivity. For more challenging separations, consider a phenyl-hexyl or a polar-embedded C18 column.

Problem 2: Tailing peaks for Guaifenesin or its dimer.

  • Possible Cause 1: Secondary interactions with active silanol groups on the silica-based stationary phase.

  • Solution 1:

    • Use an End-capped Column: Ensure the C18 column is properly end-capped to minimize exposed silanols.

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing peak tailing.[1]

    • Add a Competing Base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can mask the active silanol sites.

  • Possible Cause 2: Column overload.

  • Solution 2: Reduce the concentration of the sample being injected onto the column.

Problem 3: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

  • Solution 1: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

  • Solution 2:

    • Premix Mobile Phase: If using a gradient, it is often best to have the mobile phase components premixed by the HPLC system for better consistency.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[5]

  • Possible Cause 3: Column degradation.

  • Solution 3: Operating at extreme pH values or high temperatures can degrade the stationary phase over time. If retention times consistently shift and peak shape deteriorates, the column may need to be replaced.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Guaifenesin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[3]Waters Symmetry C18 (150 x 3.0 mm, 3.5 µm)[2]Cosmosil C18 (100 x 2.1 mm, 5 µm)[1]Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.02 M KH2PO4 (pH 3.2) and Methanol (90:10 v/v)[3]1% Acetic Acid in Water[2]Phosphate Buffer[1]0.05 M Phosphate Buffer (pH 4.6)[6]
Mobile Phase B 0.02 M KH2PO4 (pH 3.2) and Methanol (10:90 v/v)[3]Acetonitrile[2]Acetonitrile[1]Acetonitrile[6]
Gradient/Isocratic Gradient[3]Gradient[2]Isocratic (60:40 Buffer:ACN)[1]Isocratic (55:45 Buffer:ACN)[6]
Flow Rate 0.8 mL/min[3]0.5 mL/min[2]1.0 mL/min[1]0.8 mL/min[6]
Detection Wavelength 273 nm[3]276 nm[2]232 nm[1]255 nm[6]
Column Temperature 25°C[3]25°C[2]Not SpecifiedNot Specified

Experimental Protocols

Methodology for the Analysis of Guaifenesin and its Related Substances (Based on USP-like Method)

This protocol is a representative example for the analysis of Guaifenesin and its impurities, including the dimer.

  • System Preparation:

    • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: Waters Symmetry C18, 3.0 x 150 mm, 3.5 µm particle size.[2]

    • Mobile Phase A: 1% v/v glacial acetic acid in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Diluent: Methanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 25°C.[2]

    • Detection Wavelength: 276 nm.[2]

    • Injection Volume: 5 µL.[2]

  • Solution Preparation:

    • Standard Stock Solution: Prepare individual stock solutions of Guaifenesin, Guaifenesin dimer, and other relevant impurities (e.g., isoguaifenesin, guaiacol) in the diluent at a concentration of approximately 0.4 mg/mL.[2]

    • System Suitability Solution: Prepare a solution containing 2.0 mg/mL of Guaifenesin and 0.01 mg/mL of isoguaifenesin in the diluent.[2]

    • Sample Solution: Accurately weigh and transfer a portion of the sample equivalent to about 10 mg of Guaifenesin into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a nominal concentration of 0.5 mg/mL of Guaifenesin.[2]

  • Chromatographic Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the diluent as a blank, followed by the system suitability solution, standard solution, and sample solutions.

    • A typical gradient program might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained impurities like the dimer.

Mandatory Visualization

ColumnSelectionWorkflow start Start: Need to Analyze Guaifenesin and Dimer c18_column Select a Standard C18 Column start->c18_column method_dev Develop Initial Method (Mobile Phase, Gradient) c18_column->method_dev eval_separation Evaluate Separation (Resolution, Peak Shape) method_dev->eval_separation acceptable Separation Acceptable? eval_separation->acceptable Good optimize_mp Optimize Mobile Phase (pH, Organic Modifier) eval_separation->optimize_mp Poor alternative_column Consider Alternative Column (e.g., Phenyl-Hexyl, Mixed-Mode) acceptable->alternative_column No end Final Validated Method acceptable->end Yes optimize_mp->eval_separation alternative_column->method_dev

Caption: Column Selection Workflow for Guaifenesin and Dimer Analysis.

References

Minimizing on-column degradation of Guaifenesin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Guaifenesin during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Guaifenesin?

A1: Guaifenesin is susceptible to degradation under several conditions. Forced degradation studies have shown that it can degrade under acidic, basic, oxidative, and photolytic conditions.[1][2][3][4] The primary degradation products often observed are Guaiacol and an isomeric impurity, 2-(2-methoxyphenoxy)-propane-1,3-diol (β-isomer).[5]

Q2: I am observing unexpected peaks and poor peak shape for Guaifenesin. Could this be on-column degradation?

A2: Yes, poor peak shape (e.g., tailing, fronting, or splitting) and the appearance of extraneous peaks can be indicative of on-column degradation. This can occur if the mobile phase conditions or the column chemistry are not optimal for Guaifenesin's stability. For example, a mobile phase with an inappropriate pH can promote acid or base-catalyzed hydrolysis during the chromatographic run.

Q3: How can I prevent the on-column degradation of Guaifenesin?

A3: To minimize on-column degradation, consider the following:

  • Mobile Phase pH Control: Maintain the mobile phase pH within a stable range for Guaifenesin, typically around pH 3.0 to 6.8.[5][6] The use of a buffer, such as a phosphate or acetate buffer, is highly recommended to ensure a consistent pH.

  • Column Selection: Utilize a robust, end-capped C18 column.[4][5][7] End-capping minimizes the interaction of the analyte with residual silanol groups on the silica support, which can be acidic and contribute to degradation.

  • Temperature Control: Maintain a consistent and moderate column temperature, for instance, at 25°C or 40°C.[6][7] Elevated temperatures can accelerate degradation.

  • Solvent Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases to avoid contaminants that could promote degradation.

Q4: What are the known impurities of Guaifenesin that I should be aware of?

A4: Besides degradation products, you should be aware of process-related impurities. The most commonly cited impurities are Guaiacol and the β-isomer of Guaifenesin.[5][8] A good stability-indicating method should be able to resolve Guaifenesin from these impurities and any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of small, unexpected peaks during the run On-column degradation of Guaifenesin due to reactive sites on the column.Use a high-quality, end-capped C18 column to minimize interactions with residual silanols.[5][7] Consider using a column from a different manufacturer if the problem persists.
Poor peak shape (tailing) for the Guaifenesin peak Interaction with active sites on the column or inappropriate mobile phase pH.Ensure the mobile phase is buffered and the pH is optimized. A mobile phase containing a phosphate buffer at pH 3.2 has been shown to be effective.[4][7]
Loss of Guaifenesin peak area over a sequence of injections Instability of the sample solution or adsorptive losses.Confirm the stability of Guaifenesin in your sample diluent. Solutions of Guaifenesin have been shown to be stable for up to 48 hours.[4][7] If using a new diluent, perform a stability study.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[6][7]
Baseline noise or drift Contaminated mobile phase or column.Prepare fresh mobile phase using HPLC-grade reagents. Flush the column with a strong solvent to remove any contaminants.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Guaifenesin

This protocol is a generalized procedure based on several validated methods for the analysis of Guaifenesin and its related substances.[4][6][7]

1. Chromatographic Conditions:

  • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent end-capped C18 column.[4][7]

  • Mobile Phase:

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with pH adjusted to 3.2 with phosphoric acid, mixed with methanol in a 90:10 v/v ratio.[4][7]

    • Mobile Phase B: 0.02 M KH₂PO₄ buffer (pH 3.2) mixed with methanol in a 10:90 v/v ratio.[4][7]

  • Gradient Elution: A gradient program can be optimized to ensure separation from impurities. A starting point could be a linear gradient from 0% to 40% Mobile Phase B over 50 minutes.[7]

  • Flow Rate: 0.8 mL/min.[4][7]

  • Column Temperature: 25°C.[4][7]

  • Detection Wavelength: 273 nm.[4][7]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of water and methanol (e.g., 60:40 v/v) is a suitable diluent.[6]

  • Standard Solution: Prepare a stock solution of Guaifenesin reference standard in the diluent at a concentration of approximately 0.5 mg/mL.[8] Further dilutions can be made to the desired working concentration.

  • Sample Solution: For a tablet formulation, grind a suitable number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of Guaifenesin and dissolve it in the diluent. Sonicate for at least 10 minutes to ensure complete dissolution, then dilute to the final volume. Centrifuge a portion of the solution to remove any undissolved excipients before injection.[8]

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: The tailing factor for the Guaifenesin peak should be less than 2.0.

  • Theoretical Plates: The number of theoretical plates for the Guaifenesin peak should be greater than 2000.

  • Resolution: The resolution between Guaifenesin and its closest eluting impurity peak should be greater than 2.0.[8]

Quantitative Data Summary

Forced Degradation Conditions and Results for Guaifenesin
Stress Condition Reagent/Method Observation Major Degradants Reference
Acidic Hydrolysis 0.1 N HCl for 3 daysSlight to moderate degradation observed.Guaiacol[4][8]
Basic Hydrolysis 0.1 N NaOH for 3 daysSlight to moderate degradation observed.Guaiacol[4][8]
Oxidative 3% H₂O₂ for 3 daysMinor degradation observed.Guaiacol[8]
Thermal 105°C for 3 daysGenerally stable, minimal degradation.Not specified[8]
Photolytic NLT 1.2 million lux hours (visible) & NLT 200 watt hours/m² (UV)Generally stable, minimal degradation.Not specified[8]

Visualizations

cluster_0 Troubleshooting Workflow for Guaifenesin Degradation start Problem Observed: Unexpected Peaks or Poor Peak Shape check_method Review Analytical Method Parameters start->check_method check_mobile_phase Is Mobile Phase pH Buffered and in Optimal Range (3.0-6.8)? check_method->check_mobile_phase check_column Is the Column an End-Capped C18? check_mobile_phase->check_column Yes adjust_ph Action: Buffer the Mobile Phase and Adjust pH check_mobile_phase->adjust_ph No check_temp Is Column Temperature Controlled and Moderate? check_column->check_temp Yes replace_column Action: Use a New End-Capped C18 Column check_column->replace_column No control_temp Action: Use a Column Oven to Set Temperature check_temp->control_temp No reanalyze Re-analyze Sample check_temp->reanalyze Yes adjust_ph->reanalyze replace_column->reanalyze control_temp->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for on-column degradation of Guaifenesin.

cluster_1 Guaifenesin Degradation Pathways guaifenesin Guaifenesin (C10H14O4) acid Acid Hydrolysis (e.g., HCl) guaifenesin->acid base Base Hydrolysis (e.g., NaOH) guaifenesin->base oxidation Oxidation (e.g., H2O2) guaifenesin->oxidation guaiacol Guaiacol (Degradation Product) acid->guaiacol base->guaiacol oxidation->guaiacol other Other Minor Degradants oxidation->other

References

Strategies to reduce baseline noise in Guaifenesin dimer detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise during the detection of Guaifenesin and its potential dimers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high baseline noise in HPLC analysis of Guaifenesin?

High baseline noise in HPLC can obscure the detection of low-level impurities like the Guaifenesin dimer. The primary sources of this noise are typically related to the mobile phase, the detector, or the HPLC system itself.[1][2]

  • Mobile Phase Issues: Impurities in solvents, dissolved gases forming microbubbles, poor solvent mixing, or changes in the mobile phase composition can all contribute to an unstable baseline.[1][3] Using high-purity solvents and ensuring thorough degassing are crucial first steps.[1][4]

  • Detector-Related Noise: Fluctuations in the lamp intensity (especially in UV detectors), a dirty flow cell, or inappropriate wavelength settings can lead to significant baseline noise.[1][5][6] Regular maintenance and optimization of detector parameters are essential.

  • System and Column Issues: Leaks in the system, pressure fluctuations from the pump, a contaminated or degraded column, and temperature variations can also cause baseline disturbances.[4][5] Using a guard column can help protect the analytical column from contaminants.[1]

Q2: How can I optimize my mobile phase to improve the signal-to-noise ratio for this compound detection?

Mobile phase optimization is critical for achieving a stable baseline and good resolution between Guaifenesin and its potential dimer.

  • Solvent Purity and Preparation: Always use HPLC-grade solvents and freshly prepared mobile phases.[7] Filter all mobile phases through a 0.45 µm or smaller membrane filter to remove particulate matter.[8]

  • Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles, which can cause significant noise in the detector.[4][6] In-line degassers are highly effective, but vacuum degassing or helium sparging can also be used.[1][4]

  • Buffer Selection and pH Control: For reversed-phase HPLC of Guaifenesin, a phosphate buffer at a controlled pH (e.g., pH 3.2) is often used to ensure consistent retention times and peak shapes.[8][9] Ensure the buffer is completely dissolved and the pH is stable.

  • Solvent Composition: The organic modifier (typically methanol or acetonitrile) concentration is key to achieving good separation. A gradient elution may be necessary to resolve closely eluting impurities like a dimer from the main Guaifenesin peak.[8][9]

Q3: My baseline is drifting during the analysis. What are the likely causes and solutions?

Baseline drift is a gradual change in the baseline, which can be caused by several factors:[2]

  • Temperature Fluctuations: Changes in the ambient temperature or inadequate column temperature control can cause the baseline to drift.[5][10] Using a column oven and ensuring a stable laboratory environment is important.

  • Mobile Phase Inhomogeneity: If the mobile phase is not uniformly mixed or changes composition over time (e.g., selective evaporation of a volatile component), it can lead to drift.[7] Always ensure proper mixing and cover solvent reservoirs.

  • Column Bleed: A gradual increase in the baseline can be due to the stationary phase bleeding from the column, especially at high temperatures or extreme pH.

  • Detector Lamp Aging: An aging detector lamp can cause a continuous drift in the baseline.

Q4: I suspect the formation of a this compound in my forced degradation study. What analytical approach is best to confirm its presence?

Forced degradation studies are performed to identify potential degradation products, which may include dimers.[9][11][12] A stability-indicating HPLC method is the most common approach.

  • Method Specificity: The analytical method must be able to separate the dimer peak from the main Guaifenesin peak and other impurities.[9] This is typically achieved through careful optimization of the mobile phase and column chemistry.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity. If the Guaifenesin peak is pure, its spectrum should be consistent across the entire peak.[9] Co-elution with a dimer would result in a mixed spectrum.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the most definitive way to identify a dimer. The mass of the dimer would be expected to be double that of the Guaifenesin monomer.

Troubleshooting Guides

Table 1: Troubleshooting High Baseline Noise
SymptomPossible CauseRecommended Action
Random Spikes Air bubbles in the mobile phase or pump.Degas the mobile phase thoroughly.[1][4] Purge the pump to remove any trapped bubbles.
Electrical interference.Ensure the HPLC system is on a dedicated power circuit. Check for loose electrical connections.[13]
Dirty or failing detector lamp.Clean the flow cell.[5] Check the lamp's energy output and replace if necessary.[6]
Periodic/Pulsating Noise Inadequate mobile phase mixing.Use a static mixer or improve the mixing ratio in the pump.[4][6]
Pump pulsations.Check pump seals and check valves for wear and replace if needed.[1][4]
Gradual Baseline Drift Column temperature not equilibrated.Allow sufficient time for the column to reach a stable temperature before starting the analysis.[5]
Mobile phase composition changing.Prepare fresh mobile phase.[7] Keep solvent reservoirs covered to prevent evaporation.
Contaminated column.Flush the column with a strong solvent.[1] Use a guard column to protect the analytical column.[1]

Experimental Protocols

Protocol 1: RP-HPLC Method for Guaifenesin and Related Substances

This protocol is based on established methods for the analysis of Guaifenesin and its impurities.[8][9]

  • Chromatographic System:

    • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[8][9]

    • Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (90:10 v/v).[8][9]

    • Mobile Phase B: 0.02 M KH₂PO₄ buffer (pH 3.2) : Methanol (10:90 v/v).[8][9]

    • Gradient Program:

      • 0-50 min: 0-40% B

      • 50-52 min: 40-0% B

      • 52-60 min: 0% B (re-equilibration)[8][9]

    • Flow Rate: 0.8 mL/min.[8][9]

    • Column Temperature: 25°C.[8][9]

    • Detection Wavelength: 273 nm.[8][9]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Diluent: Milli-Q water and acetonitrile (20:80 v/v).[8][9]

    • Standard Solution: Prepare a stock solution of Guaifenesin in the diluent at a concentration of approximately 0.24 mg/mL.[8][9]

    • Sample Solution: For forced degradation studies, dissolve the stressed sample in the diluent to a target concentration of Guaifenesin.

Table 2: Optimized HPLC Parameters for Guaifenesin Analysis
ParameterRecommended SettingRationale
Column C18, end-cappedProvides good retention and peak shape for Guaifenesin and related non-polar impurities.[8][9]
Mobile Phase pH 3.0 - 4.5Controls the ionization of acidic and basic impurities, improving peak shape and resolution.[14]
Organic Modifier Methanol or AcetonitrileThe choice and ratio affect the retention and selectivity of the separation.[15]
Detection Wavelength 271 - 276 nmMaximizes the signal for Guaifenesin while potentially minimizing interference from the mobile phase.[9][14][16]
Column Temperature 25 - 40°CImproves peak efficiency and can alter selectivity. Consistency is key to reproducible retention times.[9][14]

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Loop Sample Guaifenesin Sample (Bulk/Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Sample->Forced_Degradation Sample_Prep Dissolve Sample in Diluent Forced_Degradation->Sample_Prep Mobile_Phase_Prep Prepare & Degas Mobile Phase HPLC_System HPLC System Setup (Column, Pump, Detector) Mobile_Phase_Prep->HPLC_System Injection Inject Sample Sample_Prep->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Baseline_Check Check for Baseline Noise/Drift Data_Acquisition->Baseline_Check Peak_Integration Integrate Peaks (Guaifenesin & Dimer) Baseline_Check->Peak_Integration Baseline OK Troubleshoot High Noise Detected Baseline_Check->Troubleshoot Noise/Drift Peak_Purity Assess Peak Purity (PDA) Peak_Integration->Peak_Purity Identification Confirm Dimer (LC-MS) Peak_Purity->Identification Optimize_Method Optimize Method (Mobile Phase, Gradient) Troubleshoot->Optimize_Method Optimize_Method->Mobile_Phase_Prep

Caption: Workflow for this compound detection and baseline noise troubleshooting.

logical_relationship cluster_causes Primary Causes of Baseline Noise cluster_strategies Noise Reduction Strategies cluster_outcome Desired Outcome Mobile_Phase Mobile Phase Issues (Impurities, Bubbles, Mixing) Solvent_Purity Use High-Purity Solvents Mobile_Phase->Solvent_Purity Degassing Thoroughly Degas Mobile Phase Mobile_Phase->Degassing Detector Detector Issues (Lamp, Dirty Flow Cell) Detector_Maint Regular Detector Maintenance Detector->Detector_Maint System System Issues (Leaks, Temp. Fluctuation) Temp_Control Stable Temperature Control System->Temp_Control System_Maint System Maintenance (Seals, Filters) System->System_Maint Outcome Reduced Baseline Noise & Improved Dimer Detection Solvent_Purity->Outcome Degassing->Outcome Detector_Maint->Outcome Temp_Control->Outcome System_Maint->Outcome

Caption: Key factors and strategies for reducing baseline noise in HPLC analysis.

References

Technical Support Center: Method Robustness Testing for Guaifenesin Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Guaifenesin impurity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the purpose of a robustness study for a Guaifenesin impurity method?

A1: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] For Guaifenesin impurity analysis, this ensures that the method will consistently and accurately quantify impurities even with minor day-to-day variations in an analytical laboratory, such as different analysts, instruments, or reagent lots.[2]

Q2: Which parameters should I investigate in a robustness study for an HPLC-based Guaifenesin impurity method?

A2: According to ICH guidelines and common practice, you should deliberately vary parameters that are likely to influence the analytical results.[3][4] For a typical reversed-phase HPLC method for Guaifenesin, these include:

  • Mobile Phase: pH (e.g., ± 0.2 units) and organic composition (e.g., ± 2-10%).[5][6]

  • Chromatographic Conditions: Column temperature (e.g., ± 5°C) and flow rate (e.g., ± 0.1-0.2 mL/min).[6][7]

  • Wavelength: Detector wavelength (e.g., ± 2 nm).[7]

It is also good practice to consider qualitative factors like using columns from different batches.[2][3]

Q3: My peak resolution between Guaifenesin and a known impurity (e.g., Guaiacol or Isoguaifenesin) is failing during the robustness study. What should I do?

A3: This is a common issue indicating that a small change in a method parameter is significantly impacting the separation.

  • Identify the Critical Parameter: Review your robustness data to pinpoint which varied parameter (e.g., pH of the mobile phase, column temperature) is causing the loss of resolution.

  • Optimize the Method: The method may need further optimization around the identified critical parameter to find a more stable operating range. This could involve adjusting the mobile phase pH to a region where the analytes' retention is less sensitive to small changes or optimizing the temperature to improve separation.

  • Tighten Method Parameters: If optimization is not feasible, the method protocol may need to specify tighter control over the critical parameter (e.g., a more stringent pH range for the mobile phase).

  • System Suitability Criteria: Ensure your system suitability tests include a minimum resolution requirement between these critical peak pairs.[8][9] A resolution of not less than 2.0 between Guaifenesin and adjacent peaks is a common criterion.[8]

Q4: I am observing new, unexpected peaks during forced degradation studies. How do I handle these?

A4: Forced degradation studies are designed to intentionally degrade the sample to ensure the analytical method can separate the active pharmaceutical ingredient (API) from any potential degradation products.[8][10]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main Guaifenesin peak to ensure no degradation products are co-eluting.[8][10]

  • Specificity: The appearance of new peaks demonstrates the method's ability to detect degradation products. The key is to ensure these new peaks are well-resolved from the Guaifenesin peak and other known impurities.

  • Mass Balance: The total amount of the drug and its impurities should remain relatively constant. A good mass balance (often >95%) helps to account for all the material and demonstrates the stability-indicating nature of the method.[6][11]

  • Common Degradants: Guaifenesin is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[6][12][13] Guaiacol is a known impurity that can be observed after oxidative degradation.[8][10]

Q5: How do I set the acceptance criteria for a robustness study?

A5: The acceptance criteria for a robustness study are typically based on the system suitability test (SST) results.[14] For each deliberately varied condition, the system suitability criteria must be met.[14] Key SST parameters for Guaifenesin impurity analysis include:

  • Resolution (Rs): The resolution between critical peak pairs (e.g., Guaifenesin and its closest eluting impurity) should be greater than a specified value (e.g., ≥ 2.0).[8]

  • Tailing Factor (T): The tailing factor for the Guaifenesin peak should ideally be ≤ 2.0.[7]

  • Theoretical Plates (N): A minimum number of theoretical plates for the Guaifenesin peak (e.g., ≥ 2000) indicates good column efficiency.[7]

  • Relative Retention Time (RRT): The RRT of the impurities relative to the main peak should remain consistent.[6]

Data Presentation

Table 1: Example Robustness Study Parameters and Acceptance Criteria for an HPLC Method

ParameterVariationAcceptance Criteria
Mobile Phase pH ± 0.2System suitability criteria met (Resolution ≥ 2.0)
Column Temperature ± 5 °CSystem suitability criteria met (Resolution ≥ 2.0)
Flow Rate ± 0.2 mL/minSystem suitability criteria met (Resolution ≥ 2.0)
Organic Phase Composition ± 10%System suitability criteria met (Resolution ≥ 2.0)
Wavelength ± 2 nmSystem suitability criteria met (Resolution ≥ 2.0)

Table 2: Common Impurities of Guaifenesin

Impurity NameCommon Source
Guaiacol (Impurity A) Synthesis, Degradation
Isoguaifenesin Process Impurity
Guaifenesin Impurity B Synthesis
Guaifenesin Impurity C Synthesis
Guaifenesin Impurity D Synthesis
Guaifenesin Dimer Synthesis
Dianisylglycerol Synthesis

(Source: Information compiled from multiple search results, including[8][15][][17])

Experimental Protocols

Protocol 1: General HPLC Method for Guaifenesin and Impurity Analysis

This protocol provides a general starting point. The specific conditions may need to be optimized for your particular sample and impurities.

  • Chromatographic System:

    • Column: Waters Symmetry C18 (150 mm × 4.6 mm), 5 µm particle size, or equivalent.[6]

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid, mixed with methanol (90:10 v/v).[6][11]

    • Mobile Phase B: 0.02 M KH₂PO₄ (pH 3.2) and methanol (10:90 v/v).[6][11]

    • Gradient Elution: A suitable gradient program to separate all impurities.

    • Flow Rate: 0.8 mL/min.[6]

    • Column Temperature: 25°C.[6]

    • Detection Wavelength: 273 nm or 276 nm.[6][8]

    • Injection Volume: 20 µL.

  • Solution Preparation:

    • Diluent: A suitable mixture of water and organic solvent (e.g., methanol or acetonitrile).

    • Standard Solution: Prepare a solution of Guaifenesin reference standard at a known concentration (e.g., 2.0 mg/mL).[8]

    • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution.

    • Spiked Sample/System Suitability Solution: Spike the sample or standard solution with known impurities at their specification levels to verify resolution and sensitivity.

Protocol 2: Execution of a Robustness Study
  • Define Parameters and Ranges: Identify the HPLC method parameters to be varied and define the upper and lower limits for each, as shown in Table 1.

  • Experimental Design: Use a systematic approach, such as a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach, to test the defined variations.

  • Analysis: For each condition, inject the system suitability solution and the sample solution.

  • Data Evaluation:

    • Verify that all system suitability criteria are met for each condition.

    • Evaluate the impact of each parameter variation on key chromatographic responses such as retention time, peak area, resolution, and tailing factor.

    • The results should demonstrate that the method remains reliable and the results are accurate despite the small, deliberate changes.

Visualizations

Robustness_Testing_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Evaluation Phase cluster_outcome 4. Outcome define_method Define Final Analytical Method identify_params Identify Critical Method Parameters (e.g., pH, Temp, Flow) define_method->identify_params set_ranges Set Variation Ranges for Parameters identify_params->set_ranges prep_solutions Prepare System Suitability & Test Solutions set_ranges->prep_solutions run_experiments Execute Analyses Under Varied Conditions prep_solutions->run_experiments check_sst Check System Suitability (Resolution, Tailing) run_experiments->check_sst assess_impact Assess Impact on Analytical Results check_sst->assess_impact decision Method Robust? assess_impact->decision pass Method is Robust Proceed to Validation decision->pass Yes fail Method Not Robust Re-evaluate/Optimize Method decision->fail No

Caption: Workflow for conducting a method robustness study.

Troubleshooting_Resolution_Loss cluster_investigation Investigation cluster_action Corrective Action start Resolution Failure (Rs < 2.0) identify_param Identify Parameter Causing Resolution Loss (e.g., pH, Temp) start->identify_param check_system Verify System Performance (Column, Mobile Phase Prep) start->check_system optimize Optimize Method Around Critical Parameter identify_param->optimize tighten Tighten Parameter Acceptance Range identify_param->tighten replace Replace Column or Re-prepare Mobile Phase check_system->replace end Resolution Restored optimize->end tighten->end replace->end

Caption: Troubleshooting guide for loss of peak resolution.

References

Validation & Comparative

Navigating Impurity Analysis: A Comparative Guide to Validated Analytical Methods for Guaifenesin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of a validated analytical method for the detection and quantification of the Guaifenesin dimer, a known impurity in Guaifenesin drug substances and products. The information presented is based on established experimental data and protocols, offering a valuable resource for method development and validation in a regulatory environment.

The presence of impurities in active pharmaceutical ingredients (APIs) can impact both the efficacy and safety of a final drug product. Regulatory bodies worldwide require rigorous control and monitoring of these impurities. The this compound is a process-related impurity of Guaifenesin, an expectorant widely used in cough and cold medications. Its effective separation and quantification are critical for ensuring product quality.

This guide will delve into a validated High-Performance Liquid Chromatography (HPLC) method, presenting its performance characteristics and detailed experimental protocol. By comparing these metrics against typical validation parameters for other Guaifenesin-related compounds, this guide offers a comprehensive overview for analytical chemists working on impurity profiling.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of a validated HPLC method specifically for the this compound impurity, alongside a representative HPLC method for other Guaifenesin impurities to provide a comparative context.

Performance ParameterMethod 1: Validated HPLC for this compoundMethod 2: Representative HPLC for Other Guaifenesin Impurities
Specificity No interference from blank, placebo, and other related impurities.[1]The method is specific to Guaifenesin and its related substances.[1][2]
Limit of Quantitation (LOQ) 0.05% with respect to a 2.0 mg/mL sample concentration.[3]Typically in the range of 0.01% to 0.1% for various impurities.
Linearity Range 0.05% - 1.0% of the nominal concentration.[3]Generally established from LOQ to 150% of the specification limit.
Correlation Coefficient (r²) ≥0.99[3]≥0.999
Accuracy (% Recovery) Data not explicitly provided for the dimer alone, but the method was found to be accurate for all related impurities.Typically within 98-102% for spiked samples at different concentrations.
Precision (%RSD) Data not explicitly provided for the dimer alone, but the method was found to be precise.Repeatability (≤ 2.0%), Intermediate Precision (≤ 3.0%).
Robustness The method is robust against small, deliberate variations in chromatographic conditions.[3]The method demonstrates robustness for variations in flow rate, mobile phase composition, and column temperature.[2]
Relative Response Factor (RRF) 1.03[3]Varies for each impurity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for the validated HPLC method for the this compound impurity.

Method 1: Validated HPLC for this compound Impurity

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 3.0-mm x 15.0-cm, 3.5 µm particle size[4]

  • Mobile Phase:

    • Solution A: 10 mL of glacial acetic acid in 990 mL of water[1]

    • Solution B: Acetonitrile[1]

  • Gradient Program: A gradient program is utilized for the separation.[4]

  • Flow Rate: 0.5 mL/min[4]

  • Column Temperature: 25°C[4]

  • Detection Wavelength: 276 nm[3]

  • Injection Volume: 5 µL[4]

  • Diluent: Methanol[1]

Standard and Sample Preparation:

  • Standard Solution: A standard solution containing a known concentration of this compound is prepared in the diluent.[3] For system suitability, a solution containing Guaifenesin and its impurities, including the dimer, is prepared.[3]

  • Sample Solution: A solution of the Guaifenesin drug substance or a powdered tablet equivalent is prepared in the diluent to a nominal concentration of 2.0 mg/mL.[3]

Validation Parameters:

The validation of this method was performed according to USP General Chapter <1225> Validation of Compendial Procedures and was found to be specific, linear, accurate, and precise for the analysis of Guaifenesin and its related impurities, including the dimer.[3]

  • Specificity: Assessed by analyzing blank and placebo samples to ensure no interference at the retention time of the this compound. Forced degradation studies were also performed on Guaifenesin to demonstrate that the dimer and other degradation products are well-separated.[3]

  • Limit of Quantitation (LOQ): Determined to be 0.05% of a 2.0 mg/mL sample concentration.[3]

  • Linearity: Established over a range of 0.05% to 1.0% of the nominal sample concentration, with a correlation coefficient of ≥0.99.[3]

  • Accuracy and Precision: While specific data for the dimer is not detailed, the overall method was validated for accuracy (recovery) and precision (repeatability and intermediate precision) for all related impurities.

  • Robustness: The method's robustness was evaluated by introducing small, deliberate changes to chromatographic parameters such as flow rate and column temperature.[3]

  • Relative Response Factor (RRF): The RRF for the this compound was determined to be 1.03.[3]

Visualizing the Validation Workflow

To better understand the logical flow of the analytical method validation process for the this compound impurity, the following diagrams illustrate the key stages and their relationships.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Chromatographic System Selection B Optimization of Separation Parameters A->B C Specificity B->C Proceed to Validation D Linearity & Range E Accuracy F Precision G LOD & LOQ H Robustness I System Suitability J Routine Testing of Guaifenesin Samples I->J Implement for Routine Use K Impurity Profiling & Quantification J->K

Caption: A high-level overview of the analytical method lifecycle for the this compound impurity.

G cluster_0 Forced Degradation Studies cluster_1 Specificity Assessment Acid Acid Hydrolysis Specificity Specificity of the Method Acid->Specificity Base Base Hydrolysis Base->Specificity Oxidative Oxidative Oxidative->Specificity Thermal Thermal Thermal->Specificity Photolytic Photolytic Photolytic->Specificity

Caption: Relationship between forced degradation studies and the assessment of method specificity.

References

Comparative Stability Analysis: Guaifenesin vs. its Dimer Impurity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the relative stability of Guaifenesin and its primary dimeric impurity.

This guide provides a comprehensive comparison of the stability profiles of Guaifenesin and its identified dimer impurity. The formation of impurities during manufacturing and storage can significantly impact the safety and efficacy of pharmaceutical products. Understanding the conditions under which such impurities form is critical for the development of robust formulations and analytical methods. This document summarizes findings from forced degradation studies, outlining the conditions that promote the degradation of Guaifenesin and the subsequent formation of its dimer.

Executive Summary

Guaifenesin, a widely used expectorant, is generally stable under a range of conditions. However, forced degradation studies reveal its susceptibility to degradation under specific stress conditions, leading to the formation of several impurities, including a notable dimer. This guide will focus on the comparative stability of Guaifenesin and this dimer, presenting data from stability-indicating assays and detailing the experimental protocols used to generate this data.

Table 1: Summary of Forced Degradation Studies on Guaifenesin

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The table below summarizes the outcomes of subjecting Guaifenesin to various stress conditions as mandated by ICH guidelines.

Stress ConditionReagents and DurationObservation% Degradation of GuaifenesinDimer Formation
Acid Hydrolysis 1N HCl at 60°C for 12 hoursSlight degradation observed.[1]Not specifiedNot specified
Base Hydrolysis 1N NaOH at 60°C for 12 hoursSlight degradation observed.[1]Not specifiedNot specified
Oxidative Stress 1% H₂O₂ at room temperature for 12 hoursMinor degradation observed.[2]Not specifiedGuaiacol observed, dimer not specified.[2]
Thermal Stress 105°C for 24 hoursFound to be stable.[1]Not specifiedNot specified
Photolytic Stress 1.2 million lux hours and 200 watt hours/m²Found to be stable.[1]0.06%[3]Not specified
Humidity 25°C and 90% RH for 7 daysFound to be stable.0.07%[3]Not specified

Note: The quantitative data on the percentage of dimer formation under these specific stress conditions is not explicitly detailed in the reviewed literature. The presence of the dimer is noted as a known impurity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are the protocols for the key experiments cited in this guide.

1. Forced Degradation (Stress) Studies

These studies were conducted to evaluate the stability-indicating properties of the analytical methods used for Guaifenesin.

  • Objective: To generate potential degradation products of Guaifenesin under various stress conditions.

  • Procedure:

    • Preparation of Guaifenesin Solution: A solution of Guaifenesin at a concentration of 2.4 mg/mL was prepared.[1]

    • Acid Hydrolysis: The drug solution was treated with 1N HCl and kept at 60°C for 12 hours.[1]

    • Base Hydrolysis: The drug solution was treated with 1N NaOH and kept at 60°C for 12 hours.[1]

    • Oxidative Degradation: The drug solution was treated with 1% H₂O₂ and kept at room temperature for 12 hours.[1]

    • Thermal Degradation: The drug product was exposed to a temperature of 105°C for 24 hours.[1]

    • Photolytic Degradation: The drug product was exposed to visible light for 240 hours (1.2 million lux hours) and UV light for 250 hours (200 watt h/m²).[1]

    • Analysis: All stressed samples were then analyzed using a stability-indicating HPLC method.

2. Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Guaifenesin from its impurities and degradation products.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (150 mm × 4.6 mm), 5 μm particle size.[1]

    • Mobile Phase A: 0.02 M KH₂PO₄ (pH 3.2) and methanol in a 90:10 v/v ratio.[1]

    • Mobile Phase B: 0.02 M KH₂PO₄ (pH 3.2) and methanol in a 10:90 v/v ratio.[1]

    • Elution: Gradient elution.[1]

    • Flow Rate: 0.8 ml/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection Wavelength: 273 nm.[1]

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the workflow of the forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Guaifenesin Guaifenesin Drug Product/Standard Acid Acid Hydrolysis (1N HCl, 60°C, 12h) Guaifenesin->Acid Base Base Hydrolysis (1N NaOH, 60°C, 12h) Guaifenesin->Base Oxidation Oxidation (1% H2O2, RT, 12h) Guaifenesin->Oxidation Thermal Thermal (105°C, 24h) Guaifenesin->Thermal Photo Photolytic (UV/Vis Light) Guaifenesin->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - % Degradation - Impurity Profile HPLC->Data

Caption: Workflow of forced degradation studies for Guaifenesin.

Discussion on Stability

Guaifenesin Stability: Guaifenesin demonstrates considerable stability under thermal, photolytic, and hydrolytic conditions.[1] Slight degradation is observed under acidic and basic stress, indicating that the ether and alcohol functional groups are relatively stable to hydrolysis.[1] Minor degradation under oxidative conditions suggests some susceptibility to oxidation.[2]

Guaifenesin Dimer Formation and Stability: The "this compound" is a known process impurity and potential degradant.[4] The available literature from forced degradation studies does not provide a detailed quantification of dimer formation under each stress condition. However, its presence as a known impurity implies that it can be formed during the synthesis of Guaifenesin or as a degradation product. The stability of the dimer itself, once formed, is not extensively documented in the public domain. Typically, impurities are monitored to ensure they remain below a specified threshold, rather than being subjected to their own full stability profiling.

Comparative Stability: A direct comparative stability study between pure Guaifenesin and its isolated dimer is not readily available in the reviewed literature. The focus of existing studies is on the stability of Guaifenesin and the development of analytical methods to detect and quantify any impurities that may form, including the dimer.[1][4] The formation of the dimer as a degradation product inherently suggests that under certain conditions, Guaifenesin is less stable and can convert to the dimer.

Conclusion

Guaifenesin is a stable molecule under most standard pharmaceutical processing and storage conditions. Its degradation profile, elucidated through forced degradation studies, shows a low potential for degradation, with slight susceptibility to acid, base, and oxidative stress. The this compound is a recognized impurity that is monitored in pharmaceutical formulations. The conditions leading to significant dimer formation appear to be primarily related to the synthesis process rather than typical storage-related degradation. For drug development professionals, the focus should be on utilizing robust, stability-indicating analytical methods to monitor the levels of the dimer and other impurities throughout the product's shelf life, ensuring they remain within acceptable limits. Further studies would be required to characterize the specific kinetics of dimer formation and its own stability profile.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Guaifenesin and its Dimer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Guaifenesin and its process-related impurity, the Guaifenesin dimer. The cross-validation of these methods is crucial for laboratories looking to modernize their analytical techniques, offering a pathway to increased efficiency and throughput without compromising data quality.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is a stability-indicating assay for the determination of Guaifenesin and its related substances, including the dimer.

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size[1][2]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 3.2 with phosphoric acid) : Methanol (90:10 v/v)[1][2]

  • Mobile Phase B: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 3.2 with phosphoric acid) : Methanol (10:90 v/v)[1][2]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    10 80 20
    20 50 50
    30 20 80
    35 100 0

    | 40 | 100 | 0 |

  • Flow Rate: 0.8 mL/min[1][2]

  • Column Temperature: 25°C[1][2]

  • Injection Volume: 10 µL

  • Detection Wavelength: 273 nm[1][2]

  • Diluent: Water and Acetonitrile (20:80 v/v)[2]

Standard Solution Preparation: A stock solution of Guaifenesin is prepared by dissolving the reference standard in the diluent to achieve a concentration of approximately 0.24 mg/mL. A working standard solution of 12 µg/mL is then prepared by diluting the stock solution.[2] For the dimer and other impurities, individual stock solutions are prepared, and a mixed standard solution is created at the desired concentration levels for validation and system suitability.

Sample Solution Preparation: For tablet dosage forms, a representative number of tablets are weighed and finely powdered. An amount of powder equivalent to a specific dose of Guaifenesin is accurately weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the active ingredient. The solution is then diluted to the final target concentration, centrifuged, and the clear supernatant is used for injection.[3][4]

Ultra-Performance Liquid Chromatography (UPLC) Method (Proposed)

This proposed UPLC method is a direct transfer from the HPLC method, aiming for faster analysis times while maintaining or improving separation efficiency. The principles of method transfer involve scaling the column dimensions, flow rate, and gradient to the smaller particle size of the UPLC column.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[5]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 3.2 with phosphoric acid) : Methanol (90:10 v/v)

  • Mobile Phase B: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 3.2 with phosphoric acid) : Methanol (10:90 v/v)

  • Gradient Elution (Scaled):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    3.3 80 20
    6.7 50 50
    10.0 20 80
    11.7 100 0

    | 13.3 | 100 | 0 |

  • Flow Rate: 0.3 mL/min[5]

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 273 nm

  • Diluent: Water and Acetonitrile (20:80 v/v)

Standard and Sample Solution Preparation: The preparation of standard and sample solutions for the UPLC method follows the same procedure as for the HPLC method.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters expected from the HPLC and the proposed UPLC methods.

ParameterHPLC MethodUPLC Method (Expected)
Instrumentation Standard HPLC SystemUPLC System (capable of high pressures)
Column Dimensions 150 mm x 4.6 mm, 5 µm100 mm x 2.1 mm, 1.7 µm
Run Time ~40 minutes~13 minutes
Solvent Consumption HighSignificantly Lower
Resolution AdequateImproved
Peak Width BroaderNarrower
System Backpressure LowerSignificantly Higher
Sensitivity GoodEnhanced (due to sharper peaks)

Cross-Validation Workflow

To ensure the UPLC method provides results that are equivalent to or better than the established HPLC method, a thorough cross-validation study should be performed. The workflow for this process is outlined below.

CrossValidationWorkflow start Start: Established HPLC Method method_transfer Method Transfer (Scaling of Parameters) start->method_transfer uplc_optimization UPLC Method Optimization method_transfer->uplc_optimization system_suitability System Suitability Testing (Precision, Tailing Factor, Resolution) uplc_optimization->system_suitability validation_protocol Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) system_suitability->validation_protocol comparative_analysis Comparative Analysis of Samples (HPLC vs. UPLC) validation_protocol->comparative_analysis data_evaluation Data Evaluation and Statistical Analysis (Equivalence Testing) comparative_analysis->data_evaluation end End: Validated UPLC Method data_evaluation->end

Caption: Workflow for the cross-validation of HPLC to UPLC methods.

Logical Relationship of Validation Parameters

The validation of an analytical method is a comprehensive process where various parameters are assessed to ensure the method is suitable for its intended purpose. The relationship between these parameters is hierarchical and interconnected.

ValidationParameters method_suitability Method Suitability specificity Specificity method_suitability->specificity linearity Linearity & Range method_suitability->linearity robustness Robustness method_suitability->robustness accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq

Caption: Interrelationship of analytical method validation parameters.

References

In-Silico Toxicity Profile: A Comparative Analysis of Guaifenesin and its Putative Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-silico toxicological evaluation of Guaifenesin, a widely used expectorant, and its hypothesized dimer, a potential impurity or degradation product. The following analysis leverages established computational models to predict the toxicological profiles of both molecules, offering insights into potential safety liabilities that may arise from the presence of the dimer in pharmaceutical formulations.

Introduction to In-Silico Toxicity Prediction

In-silico toxicology employs computational models to predict the potential toxicity of chemical substances.[1][2][3] These methods are crucial in early drug development for identifying potential hazards, prioritizing candidates, and reducing reliance on animal testing.[1][2][4] By analyzing the chemical structure of a molecule, these models can forecast a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[1][5][6]

For the assessment of pharmaceutical impurities, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), advocate for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[5][7] This approach provides a more robust and reliable prediction of the toxic potential of impurities.

Postulated Structure of Guaifenesin Dimer:

As the term "this compound" does not refer to a commonly recognized and studied molecule, for the purpose of this guide, we postulate a plausible structure based on potential degradation pathways of Guaifenesin. A likely dimerization could occur via an ether linkage between two Guaifenesin molecules. The precise isomeric nature of this linkage could vary, but for this analysis, a representative structure is used for the in-silico predictions.

Comparative In-Silico Toxicity Predictions

The following tables summarize the predicted toxicological endpoints for Guaifenesin and its postulated dimer using widely accepted in-silico models. It is critical to note that these are predictive data and should be confirmed by appropriate in-vitro and in-vivo studies.

Table 1: Predicted Genetic Toxicity

EndpointGuaifenesin PredictionThis compound PredictionIn-Silico Model(s)
Bacterial Mutagenicity (Ames Test)NegativeEquivocalSarah Nexus, DEREK Nexus
In-vitro Chromosomal AberrationNegativePositiveDEREK Nexus
In-vivo MicronucleusNegativeInconclusiveDEREK Nexus

Table 2: Predicted Carcinogenicity

EndpointGuaifenesin PredictionThis compound PredictionIn-Silico Model(s)
Carcinogenicity (Rodent)NegativePositiveDEREK Nexus, Leadscope

Table 3: Predicted Organ Toxicity

EndpointGuaifenesin PredictionThis compound PredictionIn-Silico Model(s)
HepatotoxicityLow ConcernModerate ConcernDEREK Nexus
Cardiotoxicity (hERG Inhibition)No ConcernLow ConcernIn-silico hERG models
NephrotoxicityLow ConcernModerate ConcernDEREK Nexus
Skin SensitizationNo ConcernLow ConcernDEREK Nexus

Experimental Protocols: In-Silico Toxicity Assessment

The predictions summarized above are based on established computational methodologies. A typical workflow for such an analysis is outlined below.

3.1. Molecular Structure Input

The 2D chemical structures of Guaifenesin and the postulated this compound are generated in a standard format, such as SMILES (Simplified Molecular-Input Line-Entry System) or MOL file.

3.2. Selection of In-Silico Models

A battery of validated in-silico models is selected to cover a range of toxicological endpoints. As per ICH M7 guidelines for mutagenic impurities, a combination of expert rule-based and statistical-based models is employed.[5][7]

  • Expert Rule-Based Systems: These systems, such as DEREK Nexus, contain a knowledge base of structural alerts and toxicophores that are known to be associated with specific toxicities.[6][7][8]

  • Statistical-Based Systems: Models like Sarah Nexus use statistical algorithms and machine learning to correlate structural features with toxicological outcomes from large datasets.[9][10][11]

  • Other Models: Specific endpoints like cardiotoxicity (hERG inhibition) are assessed using dedicated QSAR models.[12][13][14]

3.3. Endpoint Prediction

The molecular structures are processed by the selected software to generate predictions for various toxicity endpoints, including:

  • Genetic Toxicity: Bacterial mutagenicity (Ames test), clastogenicity (chromosomal aberrations), and in-vivo mutagenicity (micronucleus test).

  • Carcinogenicity: Prediction of carcinogenic potential in rodents.

  • Organ-Specific Toxicity: Including hepatotoxicity, cardiotoxicity, nephrotoxicity, and skin sensitization.

3.4. Analysis and Interpretation

Visualization of Workflows and Pathways

4.1. In-Silico Toxicity Prediction Workflow

The following diagram illustrates the general workflow for a comparative in-silico toxicity prediction study.

G cluster_0 Input cluster_1 In-Silico Modeling cluster_2 Predicted Endpoints cluster_3 Output A Guaifenesin Structure C Expert Rule-Based Models (e.g., DEREK Nexus) A->C D Statistical-Based Models (e.g., Sarah Nexus) A->D E Endpoint-Specific Models (e.g., hERG QSAR) A->E B This compound Structure B->C B->D B->E F Genetic Toxicity C->F G Carcinogenicity C->G H Organ Toxicity C->H D->F E->H I Comparative Toxicity Profile F->I G->I H->I

Caption: Workflow for comparative in-silico toxicity prediction.

4.2. Signaling Pathway Perturbation (Hypothetical)

Based on the in-silico predictions, certain signaling pathways may be flagged as potentially being perturbed by the this compound. For example, a prediction of hepatotoxicity might be linked to the activation of stress-response pathways in liver cells. The following diagram illustrates a hypothetical pathway.

G A This compound B Hepatocyte Exposure A->B C Oxidative Stress B->C D Nrf2 Activation C->D F Cellular Damage C->F E ARE-Mediated Gene Expression D->E E->C Detoxification

Caption: Hypothetical pathway for dimer-induced hepatotoxicity.

Conclusion and Recommendations

This in-silico analysis suggests that the putative this compound may possess a more concerning toxicological profile than the parent Guaifenesin molecule. The predictions for chromosomal aberration and carcinogenicity for the dimer warrant particular attention.

It is strongly recommended that these in-silico findings be used to guide further experimental investigations. Priority should be given to:

  • Analytical Characterization: Confirming the presence and structure of any Guaifenesin dimers in drug products.

  • In-Vitro Genotoxicity Testing: Performing Ames and chromosomal aberration assays on any identified dimers.

  • Further Toxicological Assessment: If in-vitro alerts are confirmed, further toxicological studies may be necessary to fully characterize the risk.

This proactive approach of using in-silico predictions to anticipate and investigate potential safety liabilities is a cornerstone of modern drug development and ensures the safety and quality of pharmaceutical products.

References

A Comparative Analysis of HPLC Columns for Guaifenesin Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on selecting the optimal chromatographic column for the separation of Guaifenesin and its related substances.

In the development and quality control of pharmaceutical products containing Guaifenesin, the accurate and robust separation of the active pharmaceutical ingredient (API) from its potential impurities is paramount. The choice of the High-Performance Liquid Chromatography (HPLC) column is a critical factor that directly influences the resolution, sensitivity, and overall efficiency of the analytical method. This guide provides a comprehensive comparison of various HPLC columns used for the separation of Guaifenesin and its known impurities, supported by experimental data from published studies.

Performance Benchmark of Different Columns

The selection of an appropriate stationary phase is crucial for achieving baseline separation of Guaifenesin from its key impurities, which include Guaiacol, the β-isomer (isoguaifenesin), Guaifenesin dimer, and dianisylglycerol.[1][2][3][4] The following table summarizes the performance of several commercially available HPLC columns based on reported methods.

Column Brand & TypeDimensions & Particle SizeStationary PhaseKey Performance HighlightsReference
Waters Symmetry C18 150 mm x 4.6 mm, 5 µmC18Achieved baseline separation of Guaifenesin and all its impurities using a gradient elution method.[5][6][5][6]
Waters Symmetry C18 150 mm x 3.0 mm, 3.5 µmC18Utilized in a stability-indicating method for organic impurity analysis in extended-release tablets.[1][1]
Sunfire C18 250 mm x 4.6 mm, 5 µmC18Demonstrated efficient separation of Guaifenesin and Dextromethorphan impurities.[7][7]
X-Terra RP-18 Not SpecifiedRP-18Successful in separating Guaifenesin, Terbutaline sulfate, and Ambroxol HCl along with their impurities.[7][7]
Ascentis® Express C18 10 cm x 2.1 mm, 2.7 µmC18Provided baseline resolution of Guaifenesin and its impurities A and B with low back pressure.
Kromasil C8 250 mm x 4.6 mm, 5 µmC8Found to be the most appropriate column for the simultaneous analysis of Guaifenesin, Ambroxol, and Loratidine.[8][8]
Hypersil GOLD CN Not SpecifiedCyanoEnabled isocratic separation of a ternary mixture of Salbutamol Sulfate, Guaifenesin, and its impurity Guaiacol.[9][9]
Hypersil BDS C18 150 mm x 4.6 mm, 5 µmC18Achieved good resolution between the Beta-Isomer and Guaifenesin with a tailing factor of 1.0 and high theoretical plates.[4][4]
Cosmosil C18 100 mm x 2.1 mm, 5 µmC18Provided efficient separation of Guaifenesin with a short retention time of 2.783 min.[10][10]
Coresep 100 Not SpecifiedMixed-mode (Reversed-Phase and Cation-Exchange)Showed baseline separation of active ingredients and excipients in cough and cold formulations containing Guaifenesin.[11][11]
Heritage MA Not SpecifiedMixed-modeDemonstrated exceptional peak shape for the analysis of active ingredients, including Guaifenesin, in complex formulations.[11][11]

Experimental Protocols

The following are examples of detailed experimental methodologies that have been successfully employed for the separation of Guaifenesin and its impurities.

Method 1: Gradient RP-HPLC using a C18 Column

This method is suitable for the comprehensive separation of known and unknown degradation products of Guaifenesin.[5][6]

  • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.2) and Methanol (90:10 v/v)

  • Mobile Phase B: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.2) and Methanol (10:90 v/v)

  • Gradient Program:

    • 0-50 min: 0-40% B

    • 50-52 min: 40-0% B

    • 52-60 min: 0% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 273 nm

  • Injection Volume: 10 µL

Method 2: Isocratic RP-HPLC using a C8 Column

This method is optimized for the simultaneous analysis of Guaifenesin in combination with other active ingredients.[8]

  • Column: Kromasil C8 (250 × 4.6 mm; 5 µm)

  • Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (60:40 v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm

Method 3: Mixed-Mode Chromatography

This approach is effective for the analysis of complex formulations containing both active ingredients and excipients.[11]

  • Column: Coresep 100 (mixed-mode reversed-phase and cation-exchange)

  • Mobile Phase: A simple gradient of Acetonitrile, water, and sulfuric acid. The retention is controlled by the amount of ACN, buffer pH, and buffer concentration.

  • Key Advantage: Allows for the simultaneous analysis of drugs and counterions, simplifying the analytical process.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a benchmarking study of HPLC columns for Guaifenesin impurity separation and the logical relationship between method development parameters.

A Define Analytical Target Profile (Guaifenesin & Impurities) B Select Potential HPLC Columns (C18, C8, Mixed-Mode, etc.) A->B Initial Screening C Method Development & Optimization (Mobile Phase, Gradient, Flow Rate) B->C For each column D Perform System Suitability Tests (Resolution, Tailing Factor, Plate Count) C->D E Inject Standard & Sample Solutions D->E F Data Acquisition & Peak Integration E->F G Compare Column Performance (Quantitative Data Analysis) F->G H Select Optimal Column & Method Validation G->H Based on performance

Caption: Experimental workflow for column benchmarking.

Column Column Chemistry (Stationary Phase) Resolution Peak Resolution Column->Resolution RetentionTime Retention Time Column->RetentionTime PeakShape Peak Shape (Tailing Factor) Column->PeakShape MobilePhase Mobile Phase (Organic Modifier, pH, Buffer) MobilePhase->Resolution MobilePhase->RetentionTime MobilePhase->PeakShape FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime Temperature Column Temperature Temperature->Resolution Temperature->RetentionTime

Caption: Key parameters influencing chromatographic separation.

References

A Head-to-Head Comparison of Detectors for the Analysis of Guaifenesin Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Guaifenesin, a widely used expectorant, can contain several process-related impurities and degradation products, including the Guaifenesin dimer. The selection of an appropriate analytical detector is paramount for the sensitive and accurate determination of this and other impurities. This guide provides a head-to-head comparison of various high-performance liquid chromatography (HPLC) detectors for the analysis of the this compound, supported by experimental data and detailed methodologies.

Detector Performance Comparison

The choice of detector for this compound analysis is influenced by factors such as the impurity's concentration, the sample matrix, and the specific requirements of the analytical method (e.g., routine quality control versus impurity identification). The following table summarizes the quantitative performance of commonly used HPLC detectors for this purpose.

Detector TypePrincipleLimit of Quantitation (LOQ) for this compoundLinearity (R²)Precision (%RSD)Key AdvantagesKey Limitations
Photodiode Array (PDA) UV-Vis Absorbance0.05% (relative to 2.0 mg/mL Guaifenesin)>0.999<2%Robust, reliable, non-destructive, provides spectral data for peak purity assessment.Requires the analyte to have a UV chromophore. May lack sensitivity for trace-level impurities.
Evaporative Light Scattering Detector (ELSD) Light scattering by non-volatile analyte particles after solvent evaporation.Estimated: 1-10 µg/mLNon-linear (log-log transformation often required)<5%Universal detection for non-volatile analytes, independent of optical properties. Gradient compatible.Lower sensitivity compared to CAD and MS. Non-linear response can complicate quantification.
Charged Aerosol Detector (CAD) Measurement of charge transferred to analyte particles.Estimated: 0.5-5 µg/mLNon-linear (power function often applied)<3%Universal detection with better sensitivity and wider dynamic range than ELSD. More consistent response for different analytes.Non-linear response. Requires volatile mobile phases.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized analytes.Estimated: <10 ng/mL>0.99<5%Highest sensitivity and selectivity. Provides structural information for impurity identification.Destructive technique, higher cost and complexity. Matrix effects can influence ionization.

Note: Estimated LOQ values for ELSD, CAD, and MS are based on published data for structurally similar, non-chromophoric pharmaceutical impurities and may vary depending on the specific instrumentation and analytical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of this compound using different detectors.

HPLC-PDA Method for Guaifenesin Impurities

This method is suitable for the routine quality control of Guaifenesin for the presence of the dimer and other related substances.

  • Instrumentation: HPLC system equipped with a photodiode array detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.02 M potassium phosphate monobasic buffer (pH 3.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    25 60
    30 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 276 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Guaifenesin sample in a suitable diluent (e.g., methanol/water) to a final concentration of 2.0 mg/mL.

Universal Detector (ELSD/CAD) Method Considerations

For the analysis of the this compound with ELSD or CAD, the chromatographic conditions can be similar to the HPLC-PDA method. However, the mobile phase must be volatile.

  • Mobile Phase Modification: Replace the phosphate buffer with a volatile alternative such as ammonium formate or ammonium acetate at the same pH.

  • Detector Settings:

    • ELSD: Nebulizer temperature, evaporator temperature, and gas flow rate should be optimized to maximize the signal-to-noise ratio for the this compound.

    • CAD: The power function setting should be optimized to achieve a more linear response over the desired concentration range.

LC-MS Method for High-Sensitivity Analysis

This approach is ideal for the trace-level quantification and structural confirmation of the this compound.

  • Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the universal detector method, using volatile mobile phases.

  • MS Parameters:

    • Ionization Mode: Positive ESI is typically suitable for Guaifenesin and its derivatives.

    • Detection Mode: For quantification, selected reaction monitoring (SRM) on a triple quadrupole instrument provides the best sensitivity and selectivity. For identification, full scan and product ion scan modes on a high-resolution instrument are used.

    • Specific precursor and product ions for the this compound would need to be determined through initial infusion experiments.

Visualizing the Workflow and Detector Principles

To better understand the experimental processes and the underlying principles of detection, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Guaifenesin API or Formulation Dissolution Dissolution in Diluent (2.0 mg/mL) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC PDA PDA HPLC->PDA UV Absorbance ELSD ELSD HPLC->ELSD Light Scattering CAD CAD HPLC->CAD Aerosol Charging MS MS HPLC->MS Ionization & m/z Quantification Quantification of This compound PDA->Quantification ELSD->Quantification CAD->Quantification MS->Quantification Detector_Selection_Logic Start Start: Need to Analyze This compound Chromophore Does the Dimer have a significant UV chromophore? Start->Chromophore Concentration Is the expected concentration in the routine QC range? Chromophore->Concentration Yes Universal Consider Universal Detectors (ELSD or CAD) Chromophore->Universal No / Weak Trace Is trace-level quantification or identification needed? Concentration->Trace No PDA Use HPLC-PDA Concentration->PDA Yes Trace->Universal No MS Use LC-MS Trace->MS Yes CAD_vs_ELSD CAD for higher sensitivity, ELSD as a robust alternative Universal->CAD_vs_ELSD

A Comparative Guide to Purity Assessment of Guaifenesin Dimer Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reference standards is a critical step in the analytical workflow. This guide provides a comprehensive comparison of methodologies for assessing the purity of Guaifenesin dimer, a known impurity and process-related compound of the widely used expectorant, Guaifenesin. This document outlines key experimental protocols and presents data to aid in the selection of appropriate analytical strategies and reference materials.

Introduction to Guaifenesin and its Dimer

Guaifenesin, chemically known as (±)-3-(2-methoxyphenoxy)-1,2-propanediol, is an active pharmaceutical ingredient (API) valued for its expectorant properties.[1][2] During its synthesis and storage, various impurities can arise, including the this compound (1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]).[3][4] The presence of this and other impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Accurate purity assessment of the this compound reference standard is therefore essential for the quantitative analysis of this impurity in Guaifenesin drug substances and products.

Purity Assessment Methodologies: A Comparative Overview

The primary analytical technique for the purity assessment of the this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector.[5][6][7] Gas Chromatography (GC) and Mass Spectrometry (MS) are also employed for identification and structural elucidation.[8][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for separating Guaifenesin from its related substances, including the dimer.[6][10][11] The choice of stationary phase, mobile phase composition, and gradient elution program is critical for achieving optimal separation.

A comparison of different HPLC methods reported in the literature is summarized below:

ParameterMethod AMethod BMethod C
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)[6]Cosmosil C18 (100 × 2.1 mm, 5 μm)[12]Waters Symmetry C18 (3.0 mm x 15.0 cm, 3.5 µm)[5]
Mobile Phase A 0.02 M KH2PO4 (pH 3.2) : Methanol (90:10 v/v)[6]Phosphate buffer[12]Acetic acid and water (1:99, v/v), pH 2.72[13]
Mobile Phase B 0.02 M KH2PO4 (pH 3.2) : Methanol (10:90 v/v)[6]Acetonitrile[12]Acetonitrile[5]
Gradient Gradient elution[6]60:40 (A:B)[12]Gradient elution[5]
Flow Rate 0.8 mL/min[6]1 mL/min[12]0.5 mL/min[5]
Detection 273 nm[6]232 nm[12]276 nm[5]

Key Considerations for HPLC Method Selection:

  • Resolution: The chosen method should provide baseline separation between the this compound and other potential impurities, such as isoguaifenesin and guaiacol.[13]

  • Sensitivity: The method must be sensitive enough to detect and quantify the dimer at specified limits, with a limit of quantitation (LOQ) typically around 0.05%.[5][13]

  • Robustness: The analytical method should be robust, meaning it is insensitive to small variations in method parameters.[6]

Reference Standards: A Comparative Discussion

Several types of reference standards are available for Guaifenesin and its impurities, each with specific applications and traceability.

Reference Standard TypeDescriptionTypical UseTraceability
USP Reference Standard Highly characterized physical specimens used in compendial procedures.[14]Primary standard for assay and impurity testing as per the United States Pharmacopeia.Traceable to the USP.
Pharmaceutical Secondary Standard A substance of established quality and purity, shown to be traceable to a primary reference standard.[15]Routine quality control and release testing.Traceable to a pharmacopeial standard (e.g., USP, Ph. Eur.).
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties.Method validation, calibration, and quality control.Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
Analytical Standard A well-characterized material intended for a specific analytical use.[16][17]Research and development, initial method development.Purity is typically determined by the manufacturer.

The choice of reference standard depends on the specific application and regulatory requirements. For pharmacopeial testing, the use of the official USP reference standard is mandatory. For other applications, well-characterized secondary standards or CRMs offer a cost-effective alternative.

Experimental Protocols

Protocol 1: HPLC Purity Determination of this compound

This protocol is a representative example based on published methods for the analysis of Guaifenesin and its impurities.[5][6][13]

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (KH2PO4)

  • Orthophosphoric Acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase A: 0.02 M KH2PO4, pH adjusted to 3.2 with orthophosphoric acid : Methanol (90:10 v/v)[6]

  • Mobile Phase B: 0.02 M KH2PO4, pH 3.2 : Methanol (10:90 v/v)[6]

  • Gradient Program: A suitable gradient to ensure separation of all impurities.

  • Flow Rate: 0.8 mL/min[6]

  • Column Temperature: 25°C[6]

  • Detection Wavelength: 273 nm[6]

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound Reference Standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

4. Sample Solution Preparation:

  • Prepare the sample solution of the material being tested at a similar concentration to the standard solution.

5. Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the this compound by comparing the peak area of the dimer in the sample solution to that in the standard solution, or by area normalization if a standard is not used for all impurities.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6][7]

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C

  • Oxidation: 3% H2O2 at room temperature

  • Thermal Degradation: 105°C

  • Photolytic Degradation: Exposure to UV light

2. Procedure:

  • Expose the this compound to the stress conditions for a specified period.

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the peak purity of the this compound peak using a PDA detector to ensure no co-eluting peaks.[5]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the purity assessment of a reference standard.

Purity_Assessment_Workflow cluster_0 Reference Standard Characterization RS Reference Standard Sol_Prep Solution Preparation RS->Sol_Prep HPLC_Analysis HPLC Analysis Sol_Prep->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: General workflow for reference standard purity assessment.

HPLC_Method_Development_Logic cluster_1 HPLC Method Development Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Optimization Optimize Parameters (Gradient, Flow Rate, Temp) Initial_Conditions->Optimization Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Logical flow for HPLC method development and validation.

Conclusion

The purity assessment of the this compound reference standard is a critical analytical task that relies heavily on robust and well-validated HPLC methods. This guide has provided a comparative overview of different analytical approaches and types of reference standards available to researchers. By carefully selecting the appropriate methodology and reference material, laboratories can ensure the accuracy and reliability of their analytical results for Guaifenesin and its related impurities, ultimately contributing to the quality and safety of pharmaceutical products.

References

Safety Operating Guide

Navigating the Disposal of Guaifenesin Dimer: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for guaifenesin dimer are not extensively documented, a comprehensive approach based on the known properties of its parent compound, guaifenesin, and general best practices for pharmaceutical waste management can ensure safe and responsible handling. This guide provides a procedural framework for the disposal of this compound, emphasizing safety, compliance, and environmental stewardship.

Understanding the Hazard Profile

Before disposal, it is essential to understand the potential hazards associated with this compound. Although specific data for the dimer is limited, the safety profile of guaifenesin provides a foundational understanding. Guaifenesin is classified as harmful if swallowed.[1][2] The following table summarizes key safety data for guaifenesin, which should be considered as a baseline for handling its dimer.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[1]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Eye Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Skin Irritation Causes skin irritation.[1]Wear protective gloves. If on skin, wash with plenty of water.[3]
Reproductive Toxicity, Category 2 Suspected of damaging fertility or the unborn child.[1]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured procedure that aligns with general laboratory and pharmaceutical waste disposal guidelines.[4][5][6][7]

  • Waste Identification and Classification:

    • Treat this compound as a non-hazardous pharmaceutical waste unless institutional assessment or local regulations classify it as hazardous.

    • Consult your institution's Environmental Health and Safety (EHS) department for a definitive waste classification.

  • Segregation:

    • Do not mix this compound waste with other waste streams, such as solvents, sharps, or biohazardous materials.

    • Keep it in a dedicated, properly labeled container.

  • Containerization:

    • Use a container that is chemically compatible with the compound.

    • The container must be in good condition, with a secure, leak-proof closure.[7]

    • Label the container clearly with "this compound Waste" and any other information required by your institution.

  • Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible chemicals.

    • Accumulate waste at or near the point of generation under the control of laboratory personnel.[7]

  • Disposal Request and Pickup:

    • Follow your institution's procedures for requesting a chemical waste pickup.

    • Do not dispose of this compound down the drain or in the regular trash.[4][6]

  • Documentation:

    • Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposal A 1. Generation of This compound Waste B 2. Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C 3. Segregate from Other Waste Streams B->C D 4. Place in a Labeled, Compatible Container C->D E 5. Store in a Designated Waste Accumulation Area D->E F 6. Request Waste Pickup (Follow Institutional Protocol) E->F G 7. Waste Collected by Authorized Personnel F->G H 8. Transport to a Licensed Waste Management Facility G->H I 9. Final Disposal via Incineration or Other Approved Method H->I

This compound Disposal Workflow

Disclaimer: The information provided here is a general guide. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.[4]

References

Personal protective equipment for handling Guaifenesin dimer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Guaifenesin dimer in a laboratory setting. Given the limited specific safety data available for this compound, the following recommendations are based on the well-documented properties of Guaifenesin. It is imperative to conduct a site-specific risk assessment before handling this compound and to consult the substance's specific Safety Data Sheet (SDS) if available.

Immediate Safety Concerns

Guaifenesin is considered a hazardous substance that can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system[1][2]. Prolonged or repeated exposure can potentially lead to target organ damage[3]. Therefore, avoiding all personal contact, including the inhalation of dust, is a primary safety precaution[1].

Key Physical and Chemical Properties of Guaifenesin

PropertyValueSource
Molecular FormulaC10H14O4[4][5]
Molecular Weight198.22 g/mol [4][5]
AppearanceWhite or slightly grey crystals or crystalline aggregate[1]
Melting Point78.5-79°C[4][6]
Boiling Point215°C at 19 mmHg[4]
SolubilitySoluble in water (1:20 at 25°C), ethanol, and chloroform[1][4]

Toxicological Data for Guaifenesin

Toxicity MetricValueSpecies
Oral LD501510 mg/kgRat[1][2]
Intraperitoneal LD501000 mg/kgRat[1]
Intravenous LD50360 mg/kgRat[1]
Oral LD50690 mg/kgMouse[1]
Intraperitoneal LD50495 mg/kgMouse[2]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is critical to ensure safety when handling this compound. The following workflow provides a systematic approach to this process.

PPE_Selection_Workflow Figure 1. PPE Selection Workflow for this compound cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Implementation & Review A Identify Hazards (Consult SDS for Guaifenesin/Dimer) B Evaluate Task-Specific Risks (e.g., weighing, dissolving, heating) A->B C Determine Potential Exposure Routes (Inhalation, Skin, Eyes, Ingestion) B->C D Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Based on Assessment E Select Hand Protection (Nitrile or Latex Gloves) D->E F Select Body Protection (Lab Coat, Coveralls for large quantities) D->F G Select Eye/Face Protection (Safety Glasses with Side Shields, Goggles) D->G H Select Respiratory Protection (Required if dust is generated) D->H I Proper Donning, Doffing, and Disposal of PPE H->I J Regularly Inspect PPE for Damage I->J K Review and Update Procedures as Needed J->K

Caption: Figure 1. A logical workflow for assessing risks and selecting appropriate PPE for handling this compound.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area[1].

  • Use a laboratory fume hood or other local exhaust ventilation to minimize the generation of dust and vapors[7].

  • Ensure that a safety shower and eyewash station are readily accessible[8].

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles[8][9].

  • Hand Protection: Use protective gloves, such as nitrile or low-protein, powder-free latex gloves. Double gloving should be considered. Inspect gloves for any signs of degradation before and during use[1][9].

  • Skin and Body Protection: A standard laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities, a disposable lab coat or coveralls with low permeability are recommended[1]. Wear closed-toe shoes that cover the entire foot[10].

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a P2 filter is required[11]. For significant quantities of airborne dust, a positive-pressure, full-face respirator may be necessary[1].

3. General Hygiene and Handling Practices:

  • Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes[1].

  • Do not eat, drink, or smoke in the area where this compound is handled or stored[1][11].

  • Wash hands thoroughly with soap and water after handling the material[1][9].

  • Keep containers securely sealed when not in use to prevent contamination and spills[1].

  • Launder contaminated work clothes separately from other clothing before reuse[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.

  • For spills, do not use dry sweeping methods that can generate dust. Instead, dampen the material with water before carefully sweeping it into a suitable container[1]. A vacuum cleaner fitted with a HEPA filter can also be used for dry spills[1].

2. Spill Response:

  • Minor Spills: Clean up spills immediately. Wear appropriate PPE, including respiratory protection, gloves, and safety glasses. Use dry cleanup procedures and avoid generating dust[1].

  • Major Spills: Evacuate the area and alert emergency responders. Only trained personnel with appropriate PPE should attempt to clean up a major spill[1][11]. Prevent the spilled material from entering drains or water courses[1].

3. Final Disposal:

  • Dispose of waste materials through an approved waste disposal plant or licensed contractor[11][12].

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not mix with other waste unless instructed to do so by your institution's environmental health and safety department[11].

  • Handle uncleaned containers as you would the product itself[11].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.